2-Fluoro-3-methoxyphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2-fluoro-3-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKZNMSBFBPDPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407258 | |
| Record name | 2-Fluoro-3-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352303-67-4 | |
| Record name | 2-Fluoro-3-methoxyphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352303-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-3-methoxyphenylboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0352303674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoro-3-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-methoxyphenylboronic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C42SY4A63V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Fluoro-3-methoxyphenylboronic acid CAS number
An In-Depth Technical Guide to 2-Fluoro-3-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile organic compound that serves as a crucial building block in modern synthetic chemistry. Its unique substitution pattern, featuring both a fluorine atom and a methoxy (B1213986) group on the phenyl ring, imparts desirable electronic and steric properties. These characteristics make it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions.
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, key applications in organic synthesis, and a detailed experimental protocol for its use in Suzuki-Miyaura coupling reactions. The information presented herein is intended to support researchers and scientists in leveraging this compound for their synthetic endeavors in fields such as pharmaceutical development and material science.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 352303-67-4 | [][2][3][4][5][6] |
| Molecular Formula | C7H8BFO3 | [][3][6] |
| Molecular Weight | 169.95 g/mol | [][2][3][6] |
| Appearance | White to off-white powder/solid | [][4] |
| Melting Point | 117-122 °C | [][2][4][5] |
| Boiling Point | 326.8 °C at 760 mmHg (Predicted) | [][4] |
| Density | 1.26 g/cm³ (Predicted) | [][4] |
| Solubility | Slightly soluble in Chloroform (Heated), DMSO, Methanol | [] |
| Purity | ≥98% (HPLC) | [] |
Applications in Organic Synthesis
This compound is a key intermediate in various synthetic applications, primarily due to its utility in forming carbon-carbon bonds.
Suzuki-Miyaura Coupling Reactions
The most prominent application of this boronic acid is in Suzuki-Miyaura cross-coupling reactions.[7][8] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate. The fluorine and methoxy substituents on the phenyl ring influence the electronic nature of the molecule, which can enhance reactivity and selectivity in these coupling processes.[8] This reaction is fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[7][8]
Pharmaceutical and Agrochemical Development
This compound serves as a critical building block in the synthesis of various pharmaceuticals and agrochemicals.[7][8] Notable applications include:
-
Elagolix Intermediate: It is used as an intermediate in the synthesis of Elagolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist.[4]
-
Inhibitors of 17β-hydroxysteroid dehydrogenase type 1: This boronic acid has been utilized in the preparation of inhibitors for this enzyme, which is a target in the development of treatments for hormone-dependent diseases.[][5]
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is based on established methodologies and may require optimization for specific substrates.[9][10][11]
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2 with a phosphine (B1218219) ligand)
-
Base (e.g., K2CO3, K3PO4, Na2CO3)
-
Degassed solvent (e.g., 1,4-dioxane/water, THF/water, Toluene/water)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
-
Flame-dried round-bottom flask with a reflux condenser
-
Magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can range from 4 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Extraction: Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of n-hexane and ethyl acetate) to obtain the desired biaryl product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Classifications: Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2A); Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation.[2][3]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H412 (Harmful to aquatic life with long lasting effects).[2][3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P273 (Avoid release to the environment), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P330 (Rinse mouth), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), P501 (Dispose of contents/container to an approved waste disposal plant).[2]
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are recommended.[2]
Conclusion
This compound, with the CAS number 352303-67-4, is a valuable and versatile reagent in organic synthesis. Its primary utility in Suzuki-Miyaura coupling reactions has made it an important building block for the construction of complex molecules in the pharmaceutical and material science industries. This guide has provided essential technical data, a detailed experimental protocol, and visual aids to facilitate its effective and safe use in a research setting.
References
- 2. This compound 352303-67-4 [sigmaaldrich.com]
- 3. This compound | C7H8BFO3 | CID 4985744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2-fluoro-3-methoxyphenyl)boronic Acid CAS 352303-67-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. This compound | 352303-67-4 [chemicalbook.com]
- 6. lanhaiindustry.com [lanhaiindustry.com]
- 7. chemimpex.com [chemimpex.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Physical Properties of 2-Fluoro-3-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2-Fluoro-3-methoxyphenylboronic acid, a key intermediate in organic synthesis. The information is presented to be a valuable resource for professionals in research and development.
Core Physical Properties
This compound is a white to off-white solid organic compound. Its physical characteristics are crucial for its handling, storage, and application in various chemical reactions.
Data Presentation
The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.
| Physical Property | Value | Units |
| Molecular Weight | 169.95 | g/mol |
| Melting Point | 117-122 | °C |
| Boiling Point | 326.8 ± 52.0 | °C (Predicted) |
| Density | 1.260 ± 0.10 | g/cm³ (Predicted) |
| pKa | 7.90 ± 0.58 | (Predicted) |
Solubility Profile
Qualitative solubility information indicates that this compound is slightly soluble in chloroform (B151607) (when heated), DMSO, and methanol.[][2]
Experimental Protocols
The following sections detail the general experimental methodologies used to determine the key physical properties of solid organic compounds like this compound.
1. Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.
-
Procedure:
-
A small, finely powdered sample of the compound is packed into a capillary tube, which is sealed at one end.[3]
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.[4]
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.[4]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[5]
-
2. Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. Since this compound is a solid at room temperature, its boiling point is typically determined under reduced pressure and extrapolated to atmospheric pressure, or predicted using computational models. A general method for experimental determination is as follows:
-
Apparatus: Small test tube, capillary tube sealed at one end, thermometer, heating bath (e.g., aluminum block or Thiele tube).[6][7]
-
Procedure:
-
A small amount of the substance is placed in the test tube.
-
The capillary tube is placed in the test tube with its open end submerged in the liquid.
-
The apparatus is heated slowly and uniformly.[7]
-
As the temperature rises, air trapped in the capillary tube will be expelled.
-
The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[7]
-
3. Density Determination of a Solid
Density is the mass of a substance per unit volume. For a solid, this can be determined by measuring its mass and the volume it displaces.
-
Apparatus: Analytical balance, measuring cylinder or pycnometer.[8][9]
-
Procedure (by displacement):
-
The mass of a sample of the solid is accurately measured using an analytical balance.[9]
-
A measuring cylinder is partially filled with a liquid in which the solid is insoluble, and the initial volume is recorded.
-
The weighed solid is carefully placed into the measuring cylinder, ensuring it is fully submerged.
-
The new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.[8]
-
The density is calculated by dividing the mass of the solid by its volume.[8]
-
4. Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
-
Apparatus: Test tubes, vortex mixer or shaker, analytical balance.
-
Procedure (Qualitative):
-
A small, accurately weighed amount of the solid (e.g., 1-5 mg) is placed in a test tube.[10]
-
A known volume of the solvent (e.g., 1 mL) is added.[10]
-
The mixture is agitated vigorously for a set period.
-
The mixture is visually inspected for the presence of undissolved solid. If the solid dissolves completely, it is deemed soluble. If it remains undissolved, it is considered insoluble or slightly soluble.
-
Logical Relationships and Applications
This compound is a valuable reagent in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is a powerful method for the formation of carbon-carbon bonds.
References
- 2. 352303-67-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. byjus.com [byjus.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. scribd.com [scribd.com]
- 6. byjus.com [byjus.com]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]
- 9. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to 2-Fluoro-3-methoxyphenylboronic acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-3-methoxyphenylboronic acid, a key building block in modern organic synthesis. This document details its chemical structure, physicochemical properties, and applications, with a focus on its role in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. Detailed experimental protocols and safety information are also provided to assist researchers in its effective and safe use.
Chemical Structure and Identification
This compound is an organoboron compound featuring a phenyl ring substituted with a fluorine atom, a methoxy (B1213986) group, and a boronic acid moiety. This specific substitution pattern imparts unique reactivity, making it a valuable reagent in synthetic chemistry.
Molecular Structure:
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2-fluoro-3-methoxyphenyl)boronic acid[1][2] |
| CAS Number | 352303-67-4[1][2] |
| Molecular Formula | C₇H₈BFO₃[1][2] |
| Molecular Weight | 169.95 g/mol [1][2] |
| Canonical SMILES | B(C1=C(C(=CC=C1)OC)F)(O)O[1] |
| InChI | InChI=1S/C7H8BFO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,10-11H,1H3[1] |
| InChIKey | JCKZNMSBFBPDPM-UHFFFAOYSA-N[1] |
| Synonyms | 2-Fluoro-3-methoxybenzeneboronic acid, (2-Fluoro-3-methoxyphenyl)boranediol |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | White to off-white powder/solid | [1] |
| Melting Point | 117-122 °C | |
| Boiling Point | 326.8 °C (Predicted) | [1] |
| Density | 1.26 g/cm³ (Predicted) | [1] |
| Solubility | Slightly soluble in Chloroform (Heated), DMSO, Methanol | [1] |
Synthesis of this compound
The synthesis of this compound typically involves the ortho-lithiation of a substituted fluoroanisole followed by quenching with a trialkyl borate (B1201080). The following is a representative experimental protocol adapted from the synthesis of a structurally similar compound.
Experimental Protocol: Synthesis
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Materials:
-
1-Fluoro-2-methoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate (B(OMe)₃)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (1 M aqueous solution)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-fluoro-2-methoxybenzene (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 2 hours to ensure complete lithiation.
-
Add trimethyl borate (1.2 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ether/hexanes) to afford this compound as a white solid.
Applications in Suzuki-Miyaura Cross-Coupling
This compound is a versatile reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl compounds. These motifs are prevalent in pharmaceuticals, agrochemicals, and materials science.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Scheme:
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane (B91453), toluene, DMF, with water)
-
Ethyl acetate (B1210297)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired biaryl product.
Spectroscopic Data
Spectroscopic data is essential for the characterization and quality control of this compound.
Table 3: Spectroscopic Data
| Technique | Data |
| ¹H NMR (DMSO-d₆, 200 MHz) | δ 9.53 (s, 1H), 8.13 (m, 2H), 6.91 (m, 3H) ppm[1] |
| ¹³C NMR | Data not readily available in the searched literature. |
| ¹¹B NMR | The ¹¹B NMR chemical shift is expected to be in the typical range for tricoordinate boronic acids, around δ 30 ppm. |
| ¹⁹F NMR | The ¹⁹F NMR spectrum would show a resonance characteristic of a fluorine atom on an aromatic ring, likely coupled to adjacent protons. |
Safety and Handling
Proper safety precautions must be observed when handling this compound.
Table 4: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed[2] |
| H315 | Causes skin irritation[2] |
| H319 | Causes serious eye irritation[2] |
| H335 | May cause respiratory irritation[2] |
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a NIOSH-approved respirator is recommended.
Storage:
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of biaryl structures through Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern provides chemists with a tool to introduce specific electronic and steric properties into target molecules, which is of significant importance in the fields of drug discovery and materials science. The information provided in this technical guide is intended to support researchers in the safe and effective utilization of this important chemical reagent.
References
An In-depth Technical Guide to the Synthesis of 2-Fluoro-3-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic route to 2-Fluoro-3-methoxyphenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. The document details the underlying reaction mechanism, a step-by-step experimental protocol, and relevant quantitative data.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules and complex organic structures. Its utility primarily lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds. The presence of the fluoro and methoxy (B1213986) substituents on the phenyl ring provides specific steric and electronic properties that are often sought after in drug design.
Synthetic Route Overview
The most common and efficient method for the synthesis of this compound is through the directed ortho-lithiation of 1-fluoro-2-methoxybenzene, followed by quenching the resulting aryllithium species with a trialkyl borate (B1201080) ester. This approach offers high regioselectivity due to the directing effect of the methoxy group.
Reaction Mechanism
The synthesis proceeds via a two-step mechanism:
-
Directed ortho-Lithiation: The synthesis begins with the deprotonation of 1-fluoro-2-methoxybenzene at the position ortho to the methoxy group. The methoxy group acts as a directing metalating group (DMG). The lone pair of electrons on the oxygen atom coordinates to the lithium atom of the organolithium reagent, typically n-butyllithium (n-BuLi). This coordination brings the butyl group in close proximity to the ortho-proton, facilitating its abstraction and the formation of a stable aryllithium intermediate. The fluorine atom also influences the acidity of the adjacent protons, further favoring lithiation at the C6 position.
-
Borylation: The generated aryllithium species is a potent nucleophile. It readily attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate or triisopropyl borate. This results in the formation of a boronate ester intermediate.
-
Hydrolysis: The final step is the hydrolysis of the boronate ester under aqueous acidic conditions to yield the desired this compound.
The overall reaction can be summarized as follows:
Figure 1: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound. This procedure is adapted from established methods for the synthesis of structurally related arylboronic acids.
Materials:
-
1-Fluoro-2-methoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Low-temperature thermometer
-
Magnetic stirrer and stir bar
-
Inert gas (nitrogen or argon) supply
-
Syringes and needles
-
Dry ice/acetone or other suitable cooling bath
-
Separatory funnel
-
Rotary evaporator
Synthesis Workflow
Figure 2: Experimental workflow for the synthesis of this compound.
Detailed Procedure
-
Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a dropping funnel, and a nitrogen inlet is assembled. The glassware should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Initial Solution: 1-Fluoro-2-methoxybenzene (e.g., 5.0 g, 39.6 mmol) is dissolved in anhydrous THF (80 mL) in the reaction flask under a nitrogen atmosphere.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (e.g., 17.4 mL of a 2.5 M solution in hexanes, 43.6 mmol, 1.1 equivalents) is added dropwise to the stirred solution via a syringe over a period of 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: The resulting mixture is stirred at -78 °C for 1 to 2 hours.
-
Borylation: Triisopropyl borate (e.g., 11.0 mL, 47.5 mmol, 1.2 equivalents) is added dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of 2 M aqueous HCl (50 mL). The mixture is then transferred to a separatory funnel.
-
Extraction: The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Washing: The combined organic layers are washed with saturated aqueous sodium chloride (brine) (50 mL).
-
Drying: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) or by trituration with a non-polar solvent to afford pure this compound.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₈BFO₃ | [][2][3] |
| Molecular Weight | 169.95 g/mol | [] |
| Appearance | White to off-white powder | [] |
| Melting Point | 117-122 °C | [] |
| Purity (Typical) | ≥98% (HPLC) | [][3] |
| Solubility | Soluble in methanol, DMSO; sparingly soluble in chloroform. | [] |
| Typical Yield | 70-85% (literature for analogous reactions) |
Safety Considerations
-
Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and reacts violently with water. It should be handled with extreme care under an inert atmosphere using proper syringe techniques.
-
Solvents: Anhydrous THF and diethyl ether are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Acids: Handle hydrochloric acid with appropriate personal protective equipment, including gloves and safety glasses.
-
Low Temperatures: The use of a dry ice/acetone bath requires cryogenic gloves and caution to avoid frostbite.
Conclusion
The directed ortho-lithiation of 1-fluoro-2-methoxybenzene provides a reliable and regioselective route to this compound. Careful control of anhydrous conditions and low temperatures is crucial for achieving high yields and purity. This synthetic intermediate is a valuable tool for medicinal chemists and organic synthesis professionals, enabling the construction of complex molecular architectures.
References
Technical Guide: (2-fluoro-3-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-fluoro-3-methoxyphenyl)boronic acid is a specialized organic compound that serves as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom and a methoxy (B1213986) group ortho and meta to the boronic acid moiety, respectively, makes it a valuable reagent for introducing specific structural motifs into complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis applications, and detailed experimental protocols, with a focus on its role in the synthesis of the drug Elagolix.
Chemical Identity and Properties
The IUPAC name for the compound is (2-fluoro-3-methoxyphenyl)boronic acid .[1][2] It is also known by several synonyms, including 2-fluoro-3-methoxybenzeneboronic acid and B-(2-fluoro-3-methoxyphenyl)boronic acid.[1][2]
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (2-fluoro-3-methoxyphenyl)boronic acid | [1][2] |
| CAS Number | 352303-67-4 | [1][3] |
| Molecular Formula | C₇H₈BFO₃ | [1][3] |
| Molecular Weight | 169.95 g/mol | [3][4] |
| Appearance | Solid | [5] |
| Melting Point | 117-122 °C | [3] |
| InChI Key | JCKZNMSBFBPDPM-UHFFFAOYSA-N | [1][3] |
| SMILES | B(C1=C(C(=CC=C1)OC)F)(O)O | [1] |
Core Application: Synthesis of Elagolix
(2-fluoro-3-methoxyphenyl)boronic acid is a key intermediate in the synthesis of Elagolix.[1][6] Elagolix is an orally administered, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist used for the management of pain associated with endometriosis.
The primary role of (2-fluoro-3-methoxyphenyl)boronic acid in this context is as a nucleophilic partner in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds. In the synthesis of Elagolix, the boronic acid is coupled with a brominated pyrimidine (B1678525) derivative to form a key biaryl intermediate.
General Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Role in Elagolix Synthesis Workflow
(2-fluoro-3-methoxyphenyl)boronic acid is introduced at a critical stage of the Elagolix synthesis to form the central biaryl core of the final drug molecule. The workflow involves coupling the boronic acid with a pre-functionalized pyrimidine ring system.
Experimental Protocols
The following protocols are adapted from patent literature describing the synthesis of Elagolix intermediates. These procedures are intended for informational purposes for trained professionals.
Suzuki Coupling for the Preparation of 5-(2-fluoro-3-methoxyphenyl)-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione
This protocol details the palladium-catalyzed cross-coupling of (2-fluoro-3-methoxyphenyl)boronic acid with a brominated pyrimidine derivative.
Materials:
-
(2-fluoro-3-methoxyphenyl)boronic acid (Compound III)
-
1-(2-fluoro-6-(trifluoromethyl)benzyl)-5-bromo-6-methyl-1H-pyrimidine-2,4-dione (Compound II)
-
Potassium hydroxide (B78521) (KOH)
-
Potassium iodide (KI)
-
Tri-tert-butylphosphonium tetrafluoroborate (B81430)
-
Palladium(II) acetate (B1210297) (can be used as a catalyst precursor)
-
Water
Procedure: [5]
-
To a suitable reaction vessel, add (2-fluoro-3-methoxyphenyl)boronic acid (1.33 equivalents, e.g., 199.8 g), potassium iodide (0.44 equivalents, e.g., 65.3 g), acetone (6 volumes, e.g., 900 mL), and water (6 volumes, e.g., 900 mL).
-
Stir the mixture at 25-30 °C under a nitrogen atmosphere.
-
Add an aqueous solution of potassium hydroxide and stir for 10 minutes at the same temperature.
-
Add 1-(2-fluoro-6-(trifluoromethyl)benzyl)-5-bromo-6-methyl-1H-pyrimidine-2,4-dione (1.0 equivalent, e.g., 150 g) and tri-tert-butylphosphonium tetrafluoroborate (catalytic amount, e.g., 1.14 g) to the reaction mixture.
-
Stir for an additional 15 minutes at 25-30 °C.
-
Heat the reaction to reflux and maintain for the required time, monitoring by a suitable analytical method (e.g., HPLC) until completion.
-
Upon completion, cool the reaction mixture, which may precipitate the product.
-
Filter the precipitated solid, wash with a mixture of methanol (B129727) and water, and dry to yield the title compound.
Table 2: Representative Reaction Data
| Reactant | Product | Catalyst System | Solvent | Yield | Source |
| 5-bromo-pyrimidine derivative | 5-(2-fluoro-3-methoxyphenyl)-pyrimidine derivative | Pd(OAc)₂ / RuPhos | Acetone/Water | Not specified | [4] |
| 5-bromo-pyrimidine derivative | 5-(2-fluoro-3-methoxyphenyl)-pyrimidine derivative | Pd(OAc)₂ / [(t-Bu)₃PH]BF₄ | Acetone/Water | 88% | [3] |
| 5-bromo-pyrimidine derivative | 5-(2-fluoro-3-methoxyphenyl)-pyrimidine derivative | Not specified | Acetone/Water | 91.1% | [5] |
Spectroscopic and Analytical Data
While comprehensive, publicly available spectral data for (2-fluoro-3-methoxyphenyl)boronic acid is limited, some information can be found in databases and commercial catalogs.
-
Infrared (IR) Spectroscopy: PubChem lists the availability of FTIR and ATR-IR spectra for this compound, acquired on a Bruker Tensor 27 FT-IR instrument.[1] This indicates that characteristic peaks for O-H (from the boronic acid), C-O (from the methoxy ether), C-F, and aromatic C-H and C=C bonds would be expected.
Conclusion
(2-fluoro-3-methoxyphenyl)boronic acid is a high-value synthetic intermediate, primarily recognized for its indispensable role in the production of the pharmaceutical agent Elagolix. Its application in the Suzuki-Miyaura cross-coupling reaction is well-documented in patent literature, showcasing its utility in constructing complex biaryl systems. The protocols and data presented in this guide underscore its importance for researchers and professionals engaged in drug discovery and process development, providing a foundational understanding of its properties and synthetic applications.
References
- 1. 2-Fluoro-3-methoxyphenylboronic acid | C7H8BFO3 | CID 4985744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methoxyphenylboronic acid(5720-06-9) 13C NMR [m.chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | Benzene Compounds | Ambeed.com [ambeed.com]
- 5. This compound 352303-67-4 [sigmaaldrich.com]
- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Solubility Profile of 2-Fluoro-3-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for 2-Fluoro-3-methoxyphenylboronic acid (CAS RN: 352303-67-4). Due to a lack of extensive, publicly available quantitative solubility data for this specific compound, this document outlines the existing qualitative information and presents a detailed, generalized experimental protocol for the systematic determination of its solubility in various solvents. This protocol is based on established methodologies for analogous arylboronic acids.
Introduction to this compound
This compound is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the creation of complex organic molecules. Its utility in the development of pharmaceuticals and other advanced materials underscores the importance of understanding its physicochemical properties, among which solubility is paramount for reaction optimization, formulation, and biological applications.
Solubility Data
Currently, detailed quantitative solubility data for this compound in a range of solvents is not widely published in peer-reviewed literature. The available information is primarily qualitative.
Table 1: Qualitative and Predicted Solubility of this compound
| Solvent | Solubility Description | Notes |
| Chloroform (Heated) | Slightly Soluble | [][2] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [][2] |
| Methanol | Slightly Soluble | [][2] |
| Not Specified | 3.48 mg/mL (0.0205 M) | Predicted value from a fragmental calculation method (SILICOS-IT). The solvent is not specified.[3] |
| Not Specified | 5.03 mg/mL (0.0296 M) | Predicted value from a topological calculation method (Ali). The solvent is not specified.[3] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is adapted from established dynamic (polythermal) methods used for other arylboronic acids. This method involves visually or instrumentally detecting the temperature at which a suspension of the solute in a solvent becomes a clear solution upon controlled heating.
Materials and Equipment
-
Solute: this compound (high purity)
-
Solvents: A range of analytical grade solvents (e.g., water, methanol, ethanol, acetone, chloroform, ethyl acetate, heptane)
-
Apparatus:
-
Jacketed glass vessel with a magnetic stirrer
-
Precision temperature controller with a circulating fluid bath
-
Calibrated digital thermometer (e.g., Pt100 sensor) with an accuracy of ±0.1 °C
-
Luminance probe or a suitable turbidity sensor
-
Analytical balance (±0.1 mg accuracy)
-
Standard laboratory glassware
-
Procedure
-
Preparation of the Sample: Accurately weigh a known mass of this compound and transfer it to the jacketed glass vessel.
-
Addition of Solvent: Add a precise volume or mass of the selected solvent to the vessel. The initial concentration should be chosen to ensure a solid-liquid suspension at the starting temperature.
-
Heating and Equilibration:
-
Begin stirring the suspension at a constant rate to ensure homogeneity.
-
Start heating the vessel at a slow, controlled rate (e.g., 0.1-0.5 °C/min) using the circulating fluid bath. A slow heating rate is crucial to maintain thermal equilibrium between the liquid and solid phases.
-
-
Determination of Dissolution Temperature:
-
Continuously monitor the turbidity of the suspension using the luminance probe.
-
The dissolution temperature is the point at which the last solid particles dissolve, resulting in a sharp increase in light transmittance (or decrease in turbidity). Record this temperature.
-
-
Data Collection for Solubility Curve:
-
To construct a solubility curve, the experiment can be repeated with different initial concentrations of the solute in the same solvent.
-
Alternatively, after the initial dissolution, a small, known amount of solvent can be added to the clear solution, which is then cooled to induce recrystallization. The heating cycle is then repeated to determine the new, lower dissolution temperature for the slightly diluted concentration. This process is repeated to generate multiple data points.
-
-
Data Analysis: The collected data points (concentration vs. dissolution temperature) are plotted to generate the solubility curve for this compound in the specific solvent.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the dynamic method.
Caption: Workflow for the dynamic determination of solubility.
Conclusion
While comprehensive quantitative solubility data for this compound remains to be fully documented in the public domain, the qualitative data indicates slight solubility in heated chloroform, DMSO, and methanol. For researchers and professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable method for generating this critical data in-house. The application of this standardized methodology will facilitate the optimization of synthetic routes and the development of novel formulations involving this important chemical compound.
References
A Comprehensive Technical Guide to the Safety and Handling of 2-Fluoro-3-methoxyphenylboronic Acid
For researchers, scientists, and professionals in the field of drug development, a thorough understanding of the safety and handling protocols for chemical reagents is paramount. This guide provides an in-depth overview of the safe handling, storage, and emergency procedures for 2-Fluoro-3-methoxyphenylboronic acid (CAS No: 352303-67-4), a compound utilized in various synthetic applications, including as a reactant for regioselective Suzuki coupling and in the preparation of enzyme inhibitors.[1]
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The compound is an irritant and can be harmful if swallowed.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2][3] |
| Specific target organ toxicity (single exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation[2][3] |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed[4] |
| Hazardous to the aquatic environment, long-term hazard | 3 | H412: Harmful to aquatic life with long lasting effects |
Pictogram:
GHS07: Exclamation Mark
Signal Word: Warning[2]
Safe Handling and Storage Protocols
Proper handling and storage are crucial to minimize risk. Adherence to the following protocols is mandatory.
Engineering Controls
Operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][5] Eyewash stations and safety showers must be readily accessible in the immediate work area.[5][6]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is required when handling this compound.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used if there is a risk of splashing.[2][7] | Protects against eye irritation and serious eye damage from dust or splashes.[2][6] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile or butyl rubber) and a lab coat or other protective clothing to prevent skin contact.[2][7] | Prevents skin irritation upon contact.[2][6] |
| Respiratory Protection | In well-ventilated areas for low-level exposure, an N95 (US) or equivalent respirator may be sufficient. For higher-risk scenarios or in areas with inadequate ventilation, a full-face respirator with appropriate cartridges is recommended.[2][7] | Mitigates the risk of respiratory tract irritation from inhaling dust.[2][6] |
Handling Procedures
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[6]
-
Wash hands and any exposed skin thoroughly after handling.[6]
-
Do not eat, drink, or smoke when using this product.[9]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[2][8]
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6][8]
-
Keep away from heat and sources of ignition.[6]
-
Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[6]
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
First Aid Measures
Table 3: First Aid Protocols
| Exposure Route | Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][7][10] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[2][6][10] |
| Eye Contact | Rinse cautiously with water for several minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[2][6][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][10] |
Accidental Release Measures
-
Evacuate unnecessary personnel from the area.[2]
-
Ensure adequate ventilation.[2]
-
Wear appropriate personal protective equipment as outlined in Section 2.2.[2]
-
Avoid dust formation.[2]
-
Sweep up the spilled material and shovel it into a suitable, closed container for disposal.[6]
-
Do not let the chemical enter drains or the environment.[2]
Fire-Fighting Measures
-
Suitable extinguishing media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
-
Specific hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, oxides of boron, and hydrogen fluoride.[5][6]
-
Protective equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][6]
Experimental Workflow and Logic
The following diagrams illustrate the logical workflows for risk assessment and the safe handling of this compound.
Caption: Risk assessment workflow for this compound.
References
- 1. This compound | 352303-67-4 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. chemical-label.com [chemical-label.com]
- 4. This compound | C7H8BFO3 | CID 4985744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS) lookchem [lookchem.com]
- 10. synquestlabs.com [synquestlabs.com]
2-Fluoro-3-methoxyphenylboronic acid molecular weight
An In-depth Guide to the Molecular Weight of 2-Fluoro-3-methoxyphenylboronic acid
For researchers, scientists, and professionals in drug development, precise molecular data is the cornerstone of discovery. This document provides a detailed examination of the molecular weight of this compound (CAS Number: 352303-67-4), a compound of interest in synthetic chemistry and pharmaceutical research.
Compound Identification and Properties
This compound is a functionalized phenylboronic acid derivative. Its key identifiers and physicochemical properties are summarized below. The molecular weight is consistently reported as 169.95 g/mol [1][2][3][4][5].
| Identifier | Value |
| IUPAC Name | (2-fluoro-3-methoxyphenyl)boronic acid[3][4] |
| CAS Number | 352303-67-4[1][3][6] |
| Molecular Formula | C₇H₈BFO₃[2][3][4][5][6] |
| Molecular Weight | 169.95 g/mol [1][2][3][4][5] |
| Melting Point | 117-122 °C[1][3] |
Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound, based on its molecular formula C₇H₈BFO₃, is detailed in the following table. Standard atomic weights published by the IUPAC are used for this calculation.
| Element (Symbol) | Count | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 7 | 12.011 | 84.077 |
| Hydrogen (H) | 8 | 1.008 | 8.064 |
| Boron (B) | 1 | 10.811 | 10.811 |
| Fluorine (F) | 1 | 18.998 | 18.998 |
| Oxygen (O) | 3 | 15.999 | 47.997 |
| Total Molecular Weight | 169.947 |
Note: The calculated molecular weight of 169.947 g/mol aligns closely with the commonly cited value of 169.95 g/mol .
Elemental Composition Workflow
The logical relationship for determining the molecular weight is based on the compound's elemental composition. This workflow can be visualized as a hierarchical breakdown from the compound to its individual atomic components.
Caption: Elemental composition of the target compound.
References
- 1. Atomic Weight of Boron | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 2. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 3. Boron - Wikipedia [en.wikipedia.org]
- 4. Hydrogen - Wikipedia [en.wikipedia.org]
- 5. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 6. Oxygen - Wikipedia [en.wikipedia.org]
The Ortho-Fluoro Effect: A Technical Guide to the Role of Fluorine in 2-Fluoro-3-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-3-methoxyphenylboronic acid is a versatile and increasingly important building block in modern organic synthesis, particularly in the pharmaceutical industry. The strategic placement of a fluorine atom at the ortho-position to the boronic acid moiety significantly influences the molecule's physicochemical properties and reactivity. This technical guide provides an in-depth analysis of the multifaceted role of this fluorine atom, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction
The introduction of fluorine into organic molecules can dramatically alter their properties, including acidity, metabolic stability, and binding affinity to biological targets.[1] In the context of arylboronic acids, a widely used class of reagents in cross-coupling reactions, the position of the fluorine substituent is critical. This guide focuses on this compound, a key intermediate in the synthesis of various pharmaceuticals, including the gonadotropin-releasing hormone (GnRH) receptor antagonist, Elagolix.[2] We will explore how the ortho-fluorine atom modulates the electronic and steric environment of the boronic acid, thereby influencing its reactivity and utility in drug development.
Physicochemical Properties: The Influence of ortho-Fluorine
The fluorine atom at the C-2 position exerts a strong influence on the properties of the phenylboronic acid ring through a combination of inductive and resonance effects. This positioning is often referred to as the "ortho effect," which can lead to unique chemical behavior compared to its meta and para isomers.
Acidity (pKa)
The introduction of an electron-withdrawing fluorine atom generally increases the Lewis acidity of the boronic acid, resulting in a lower pKa. This increased acidity is crucial for the catalytic cycle of cross-coupling reactions. For this compound, the ortho-fluorine is expected to enhance acidity through its inductive electron-withdrawing effect. Furthermore, the potential for an intramolecular hydrogen bond between the fluorine and the hydroxyl group of the boronic acid can stabilize the boronate anion, further increasing acidity.
| Compound | CAS Number | Predicted pKa |
| This compound | 352303-67-4 | 7.90 ± 0.58 |
| 3-Methoxyphenylboronic acid | 10365-98-7 | ~8.8 (unsubstituted phenylboronic acid) |
Note: The pKa for 3-methoxyphenylboronic acid is approximated by the value for unsubstituted phenylboronic acid, as a specific experimental value was not found in the literature. The pKa for this compound is a predicted value.
Structural Parameters
While an experimental crystal structure for this compound is not publicly available in the Cambridge Structural Database, computational studies on similar fluorinated boronic acids provide insights into the expected structural changes. The C-F bond is exceptionally strong, and its presence can influence the dihedral angle between the boronic acid group and the phenyl ring, which in turn can affect reactivity. In many ortho-substituted phenylboronic acids, steric hindrance causes the boronic acid group to twist out of the plane of the benzene (B151609) ring.
It is important to note that without experimental crystallographic data, the precise bond lengths and angles for this compound cannot be definitively stated.
Role in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of C-C bonds. The fluorine atom plays a dual role in this context.
-
Activation: The electron-withdrawing nature of the fluorine atom increases the Lewis acidity of the boron center, which can facilitate the transmetalation step in the catalytic cycle.
-
Potential for Deboronatonation: Conversely, highly electron-deficient boronic acids can be more susceptible to protodeboronation, a side reaction that reduces the yield of the desired coupled product. Careful selection of reaction conditions (base, solvent, and catalyst) is therefore crucial.
The following diagram illustrates the general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Drug Development: The Synthesis of Elagolix
A prominent application of this compound is in the synthesis of Elagolix, an orally active, non-peptide GnRH receptor antagonist used for the management of endometriosis-associated pain.[2] The 2-fluoro-3-methoxyphenyl moiety is a key structural component of the final drug molecule.
Experimental Protocol: Suzuki Coupling in the Synthesis of an Elagolix Intermediate
The following protocol describes the Suzuki-Miyaura coupling of this compound with an appropriate pyrimidine (B1678525) derivative, a key step in the synthesis of Elagolix.
Reaction:
Materials:
-
(2-Fluoro-3-methoxyphenyl)boronic acid (1.1 equivalents)
-
1-((2-Fluoro-6-(trifluoromethyl)benzyl)-5-bromo-6-methyl-1H-pyrimidine-2,4-dione (1.0 equivalent)
-
Bis(tri-tert-butyl-phosphine)palladium(0) (catalyst)
-
Potassium hydroxide (B78521) (base)
-
Acetone (B3395972) (solvent)
-
Water (co-solvent)
Procedure:
-
To a reaction vessel, add 1-((2-fluoro-6-(trifluoromethyl)benzyl)-5-bromo-6-methyl-1H-pyrimidine-2,4-dione, (2-fluoro-3-methoxyphenyl)boronic acid, and the palladium catalyst.
-
Purge the vessel with an inert gas (e.g., argon).
-
Add a degassed mixture of acetone and water.
-
Add an aqueous solution of potassium hydroxide.
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture and precipitate the product.
-
Isolate the product by filtration and wash with an appropriate solvent.
-
Dry the product under vacuum.
Yield: 88%
Signaling Pathway: Elagolix and the GnRH Receptor
Elagolix functions by competitively binding to GnRH receptors in the pituitary gland, which inhibits the downstream signaling cascade that leads to the production of estrogen.[3] The reduction in estrogen levels alleviates the symptoms of endometriosis. The following diagram illustrates the GnRH receptor signaling pathway and the point of intervention by Elagolix.
Caption: GnRH receptor signaling pathway and inhibition by Elagolix.
Logical Workflow: Rationale for Fluorine Incorporation
The decision to incorporate a fluorine atom at the ortho-position in a drug candidate precursor like this compound is a deliberate strategy in medicinal chemistry. The following diagram outlines the logical workflow behind this decision.
Caption: Logical workflow for the incorporation of ortho-fluorine in drug design.
Conclusion
The fluorine atom in this compound is not a passive substituent but an active modulator of the molecule's properties. Its presence at the ortho-position increases the acidity of the boronic acid, influences its conformation, and enhances its utility as a reagent in Suzuki-Miyaura cross-coupling reactions. These effects are pivotal in the synthesis of complex pharmaceutical agents like Elagolix. Understanding the nuanced role of the ortho-fluorine atom is therefore essential for researchers and scientists in the field of drug discovery and development, enabling the rational design of more effective and specific therapeutic agents.
References
The Interplay of Inductive and Resonance Effects in 2-Fluoro-3-methoxyphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-3-methoxyphenylboronic acid is a versatile building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The electronic properties of this molecule are governed by the nuanced interplay of the fluorine and methoxy (B1213986) substituents on the phenyl ring. This technical guide provides an in-depth analysis of these electronic effects, supported by quantitative data, detailed experimental protocols for its application in Suzuki-Miyaura coupling, and visualizations of key concepts. Understanding these electronic effects is paramount for predicting reactivity, optimizing reaction conditions, and designing novel molecules in drug discovery and materials science.
Introduction
The strategic placement of substituents on a phenylboronic acid scaffold significantly modulates its reactivity and physical properties. In this compound, the fluorine atom at the ortho position and the methoxy group at the meta position to the boronic acid moiety exert distinct and sometimes opposing electronic effects. These effects, primarily inductive and resonance, influence the Lewis acidity of the boron center, the nucleophilicity of the ipso-carbon, and the overall stability of the molecule. This guide dissects these electronic contributions to provide a comprehensive understanding for researchers leveraging this reagent in their synthetic endeavors.
Electronic Effects of Substituents
The electronic influence of the fluoro and methoxy groups can be quantitatively assessed through Hammett constants (σ) and their impact on the acidity (pKa) of the boronic acid.
Inductive and Resonance Effects
-
Fluorine (ortho): The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring and the boron atom. In the ortho position, this effect is particularly pronounced. Additionally, fluorine can exhibit a +M (mesomeric or resonance) effect by donating a lone pair of electrons to the aromatic system; however, its inductive effect is generally considered dominant.[1]
-
Methoxy (meta): The methoxy group exhibits a weak electron-withdrawing inductive effect (-I) and a strong electron-donating resonance effect (+M).[1] However, from the meta position, the resonance effect on the boronic acid group is significantly diminished. Therefore, the methoxy group at the 3-position primarily exerts a weak inductive effect.
The combination of a strong -I effect from the ortho-fluoro group and a weak -I effect from the meta-methoxy group results in a net electron-deficient aromatic ring, which in turn increases the Lewis acidity of the boronic acid.
Quantitative Analysis of Substituent Effects
| Substituent | Position | Hammett Constant (σ) | Effect Type |
| Fluoro | meta | +0.34 | -I > +M |
| Fluoro | para | +0.05 | -I ≈ +M |
| Methoxy | meta | +0.11 | -I |
| Methoxy | para | -0.24 | +M > -I |
Table 1: Selected Hammett Substituent Constants. Data sourced from Schwarzenbach et al.[2]
The positive Hammett constants for meta-fluoro and meta-methoxy groups indicate their electron-withdrawing nature from these positions. For this compound, the cumulative electron-withdrawing effect is expected to increase the Lewis acidity of the boron atom, making it a more reactive coupling partner in certain reactions. The predicted pKa for this compound is approximately 7.90 ± 0.58.[3] The introduction of fluorine substituents generally increases the acidity of phenylboronic acids.[4]
Application in Suzuki-Miyaura Cross-Coupling
The electronic properties of this compound directly impact its performance in Suzuki-Miyaura cross-coupling reactions. The electron-deficient nature of the aromatic ring can influence the rates of key steps in the catalytic cycle.
Catalytic Cycle Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the boronic acid primarily affects the transmetalation step.
Representative Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.
Materials:
-
This compound (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
This protocol is adapted from general procedures for Suzuki-Miyaura coupling reactions.[][6]
Spectroscopic Characterization
Spectroscopic techniques are crucial for confirming the structure and probing the electronic environment of this compound.
| Property | Value |
| Molecular Formula | C₇H₈BFO₃[7] |
| Molecular Weight | 169.95 g/mol [7] |
| Melting Point | 117-122 °C[8] |
| CAS Number | 352303-67-4[8] |
Table 2: Physical and Chemical Properties of this compound.
¹⁹F NMR Spectroscopy: The chemical shift of the fluorine atom is highly sensitive to its electronic environment. In this compound, the ¹⁹F NMR chemical shift can provide valuable information about the extent of electron withdrawal and intramolecular interactions.
Logical Workflow for Reaction Optimization
Optimizing a Suzuki-Miyaura coupling reaction involving this compound requires a systematic approach. The following workflow illustrates the key parameters to consider.
Conclusion
The electronic effects of the ortho-fluoro and meta-methoxy substituents in this compound create a unique electronic landscape. The dominant electron-withdrawing nature of these substituents in their respective positions enhances the Lewis acidity of the boronic acid, influencing its reactivity in synthetic transformations. A thorough understanding of these principles, supported by quantitative data and systematic optimization, is essential for the effective utilization of this valuable reagent in the synthesis of complex molecules for pharmaceutical and materials science applications. Researchers and drug development professionals can leverage this knowledge to fine-tune reaction conditions and achieve desired synthetic outcomes with greater efficiency and predictability.
References
- 1. PubChemLite - this compound (C7H8BFO3) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C7H8BFO3 | CID 4985744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound 352303-67-4 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-Fluoro-3-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-methoxyphenylboronic acid is a versatile synthetic building block, predominantly utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its unique electronic properties, arising from the presence of both an electron-withdrawing fluorine atom and an electron-donating methoxy (B1213986) group, make it a valuable reagent for the synthesis of complex biaryl and heteroaryl structures. These structural motifs are prevalent in a wide array of pharmacologically active molecules and functional materials. This document provides detailed protocols and application data for the Suzuki coupling of this compound with various aryl halides, with a particular focus on its application in the synthesis of the pharmaceutical agent Elagolix.
Key Applications
This compound serves as a crucial intermediate in the synthesis of numerous compounds in the following areas:
-
Pharmaceutical Development: It is a key component in the synthesis of drugs targeting a range of diseases, including cancer and endometriosis. Its incorporation into a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties.[1]
-
Organic Synthesis: It is widely employed in Suzuki coupling reactions to form carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules for agrochemicals and fine chemicals.[1]
-
Materials Science: This boronic acid is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable bonds and introduce specific functionalities.
Suzuki Coupling Reaction: General Principles
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid) and an organohalide or triflate. The catalytic cycle, which is fundamental to understanding and optimizing the reaction, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. A base is essential for the activation of the boronic acid, facilitating the transmetalation step. The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.
Experimental Protocols
Below are a general protocol for the Suzuki coupling of this compound and a specific protocol for its use in the synthesis of a key intermediate of Elagolix.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for different substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane (B91453)/water, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01 - 0.05 equivalents), and the base (2.0 - 3.0 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 v/v mixture of 1,4-dioxane and water) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time typically ranges from 2 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel, to yield the desired biaryl product.
Specific Protocol: Synthesis of an Elagolix Intermediate
This protocol details the Suzuki coupling step in the synthesis of Elagolix, specifically the coupling of this compound with 1-(2-fluoro-6-(trifluoromethyl)benzyl)-5-bromo-6-methyl-1H-pyrimidine-2,4-dione.
Materials:
-
This compound
-
1-(2-fluoro-6-(trifluoromethyl)benzyl)-5-bromo-6-methyl-1H-pyrimidine-2,4-dione
-
Palladium acetate (B1210297) (Pd(OAc)₂)
-
Tri-tert-butylphosphonium tetrafluoroborate (B81430) ([(t-Bu)₃PH]BF₄)
-
Potassium hydroxide (B78521) (KOH)
-
Water
Procedure:
-
Reaction Setup: To a solution of this compound (1.1 equivalents) in a mixture of acetone and water, add an aqueous solution of potassium hydroxide (KOH).
-
Reagent Addition: To this mixture, add 1-(2-fluoro-6-(trifluoromethyl)benzyl)-5-bromo-6-methyl-1H-pyrimidine-2,4-dione (1.0 equivalent), palladium acetate (Pd(OAc)₂), and tri-tert-butylphosphonium tetrafluoroborate.
-
Inert Atmosphere: The reaction is carried out under an argon atmosphere.
-
Reaction: The reaction mixture is heated to reflux.
-
Isolation: The resulting product, 5-(2-fluoro-3-methoxyphenyl)-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione, is recovered directly by precipitation from the reaction mixture. This specific reaction has been reported to yield 88%.[2] A similar patented process reports a yield of 91.1%.[3]
Quantitative Data
The following tables summarize representative reaction conditions and yields for the Suzuki coupling of this compound and other relevant boronic acids with various aryl halides.
Table 1: Suzuki Coupling in the Synthesis of an Elagolix Intermediate
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-(2-fluoro-6-(trifluoromethyl)benzyl)-5-bromo-6-methyl-1H-pyrimidine-2,4-dione | Pd(OAc)₂ | [(t-Bu)₃PH]BF₄ | KOH | Acetone/Water | Reflux | N/A | 88[2] |
| 1-(2-fluoro-6-(trifluoromethyl)benzyl)-5-bromo-6-methyl-1H-pyrimidine-2,4-dione | Pd(OAc)₂ | tri-tert-butylphosphonium tetrafluoroborate | aq. KOH | Acetone/Water | 65-75 | 8-10 | 91.1[3] |
Table 2: General Suzuki Coupling Conditions with Various Aryl Halides (Representative Data)
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 1-Bromo-4-iodobenzene | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 92 |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | N/A | N/A |
| Aryl Bromides (general) | Phenylboronic acid | PdNP@PPh₂-SiO₂ (0.1) | K₂CO₃ | iPrOH/H₂O | 60 | N/A | Excellent |
| Aryl Chlorides (general) | Phenylboronic acid | Pd-MOF-808 | N/A | N/A | N/A | N/A | Low to Good |
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Fluoro-3-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2-Fluoro-3-methoxyphenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is valuable for the synthesis of complex biaryl and heteroaryl structures, which are of significant interest in medicinal chemistry and materials science. The presence of both a fluorine atom and a methoxy (B1213986) group on the phenylboronic acid allows for the introduction of specific electronic and steric properties into target molecules, potentially influencing their pharmacokinetic and pharmacodynamic properties.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron compound and an organohalide or triflate.[1][2] The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for the crucial transmetalation step. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Data Presentation: Reaction Parameters for Suzuki-Miyaura Coupling
While extensive data specifically for this compound is limited, the following tables summarize typical conditions and representative yields for the coupling of structurally similar fluorinated and substituted arylboronic acids. This information provides a strong basis for developing a successful reaction protocol.
Table 1: Comparison of Palladium Catalysts and Ligands
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Coupling Partner |
| Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane/H₂O | 65-100 | 5-89 | Pyridine-2-sulfonyl fluoride |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ | Toluene/H₂O | 80-110 | Good to Excellent | Aryl Bromides |
| Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Dioxane | 100 | Good to Excellent | Aryl Bromides |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 80-100 | Moderate to Good | Aryl Bromides |
Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.
Table 2: Influence of Base and Solvent on Reaction Efficiency
| Base | Solvent System | Temperature (°C) | General Observations |
| K₂CO₃ | Dioxane/Water (4:1) | 80-100 | Commonly used, effective for a wide range of substrates. |
| K₃PO₄ | Toluene/Water (10:1) | 80-110 | A stronger base, often beneficial for less reactive aryl chlorides. |
| Na₃PO₄ | Dioxane/Water (4:1) | 65-100 | Effective in couplings with sulfonyl fluorides.[3][4] |
| Cs₂CO₃ | Dioxane | 100 | Often used with sterically hindered substrates. |
| KF | Anhydrous THF | Room Temp - 60 | Can be effective for base-sensitive substrates.[5] |
Experimental Protocols
The following protocols are generalized from established Suzuki-Miyaura coupling procedures for fluorinated arylboronic acids.[1][6] Optimization may be required for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane (B91453) and Water, 4:1 mixture)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask or microwave vial
-
Condenser (if heating conventionally)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). Reaction times typically range from 2-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can often accelerate the reaction and improve yields, particularly for challenging substrates.
Materials:
-
Same as Protocol 1, with a microwave-safe reaction vial.
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine the aryl bromide (1.0 equiv), this compound (1.5 equiv), palladium catalyst (e.g., a Buchwald precatalyst like SPhos Pd G3, 1-2 mol%), and base (e.g., K₃PO₄, 2.0 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction to the desired temperature (e.g., 100-150 °C) for a set time (e.g., 15-60 minutes).
-
Work-up and Purification: Follow steps 5-7 from Protocol 1.
Mandatory Visualizations
Troubleshooting and Key Considerations
-
Protodeboronation: Fluorinated and electron-deficient boronic acids can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom).[1] Using anhydrous solvents or a less aqueous base might mitigate this side reaction.
-
Reagent Purity: The purity of the boronic acid, aryl halide, and catalyst is crucial for a successful reaction.
-
Ligand Selection: For challenging couplings, such as those involving aryl chlorides or sterically hindered substrates, the use of bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) is often necessary to achieve high yields.[5]
-
Degassing: Thoroughly degassing the solvent and reaction mixture is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.
By following these guidelines and protocols, researchers can effectively utilize this compound as a valuable building block in the synthesis of novel and complex molecules for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Biaryls using 2-Fluoro-3-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl structures is a cornerstone of modern medicinal chemistry and materials science. These motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, enabling the efficient synthesis of these important compounds.
This document provides detailed application notes and protocols for the use of 2-Fluoro-3-methoxyphenylboronic acid in the synthesis of biaryls via the Suzuki-Miyaura coupling reaction. The presence of both a fluorine atom and a methoxy (B1213986) group on the phenylboronic acid ring offers unique electronic and steric properties that can be leveraged to create novel and complex molecules. This reagent is a key intermediate in the synthesis of Elagolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist, highlighting its significance in drug development.
Reagent Profile
| Property | Value |
| IUPAC Name | (2-Fluoro-3-methoxyphenyl)boronic acid |
| CAS Number | 352303-67-4 |
| Molecular Formula | C₇H₈BFO₃ |
| Molecular Weight | 169.95 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 117-122 °C |
The Suzuki-Miyaura Coupling Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid) and an organohalide or triflate. The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the biaryl product and regenerating the Pd(0) catalyst.
The fluorine and methoxy substituents on the this compound can influence the reaction. The electron-withdrawing nature of the ortho-fluoro group can impact the rate of transmetalation. The meta-methoxy group, being electron-donating, can also modulate the electronic properties of the aromatic ring. Careful selection of the catalyst, ligand, base, and solvent is crucial for a successful coupling reaction.
Experimental Protocols
The following protocols are provided as a guide and may require optimization for specific substrates.
Protocol 1: Synthesis of a Biaryl Precursor for Elagolix
This protocol details the Suzuki-Miyaura coupling of this compound with 1-(2-fluoro-6-(trifluoromethyl)benzyl)-5-bromo-6-methyl-1H-pyrimidine-2,4-dione, a key step in the synthesis of Elagolix.
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials:
-
1-(2-fluoro-6-(trifluoromethyl)benzyl)-5-bromo-6-methyl-1H-pyrimidine-2,4-dione
-
This compound
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tri-tert-butylphosphonium tetrafluoroborate (B81430) ([(t-Bu)₃PH]BF₄)
-
Potassium hydroxide (B78521) (KOH)
-
Acetone
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a reaction flask, add 1-(2-fluoro-6-(trifluoromethyl)benzyl)-5-bromo-6-methyl-1H-pyrimidine-2,4-dione (1.0 eq) and this compound (1.2 eq).
-
Add the palladium catalyst, Pd(OAc)₂ (e.g., 0.02 eq), and the ligand, [(t-Bu)₃PH]BF₄ (e.g., 0.04 eq).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
A degassed solution of potassium hydroxide (KOH) (e.g., 3.0 eq) in a mixture of acetone and water is added to the flask.
-
The reaction mixture is heated to reflux and stirred under an inert atmosphere.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is typically isolated by precipitation or extraction. For the synthesis of the Elagolix precursor, the product often precipitates from the reaction mixture and can be collected by filtration.[1]
-
The collected solid is washed and dried to afford the desired biaryl product.
Quantitative Data:
| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp. | Yield |
| 1-(2-fluoro-6-(trifluoromethyl)benzyl)-5-bromo-6-methyl-1H-pyrimidine-2,4-dione | Pd(OAc)₂ | [(t-Bu)₃PH]BF₄ | KOH | Acetone/H₂O | Reflux | 88%[1] |
General Protocol for Suzuki-Miyaura Coupling with Aryl Halides
This protocol provides a general starting point for the coupling of this compound with various aryl halides. Optimization of the catalyst, ligand, base, and solvent system is often necessary for different substrates.
Materials:
-
Aryl halide (e.g., aryl bromide, iodide, or chloride)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
Procedure:
-
In a flame-dried flask, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure biaryl compound.
Data Presentation
The following table summarizes representative conditions for Suzuki-Miyaura couplings. While specific data for a wide range of aryl halides with this compound is not extensively available in the literature, this table provides a general guideline based on similar fluorinated boronic acids.
| Aryl Halide Type | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent | Typical Temp. (°C) |
| Aryl Bromide | Pd(OAc)₂ or Pd(PPh₃)₄ | Phosphine-based (e.g., PPh₃, Buchwald ligands) | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-110 |
| Aryl Iodide | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80-100 |
| Aryl Chloride | Pd(OAc)₂ | Buchwald ligands (e.g., SPhos, XPhos) | K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | 100-120 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
A generalized workflow for a Suzuki-Miyaura coupling experiment.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex biaryl compounds. The Suzuki-Miyaura coupling protocols provided herein offer a solid foundation for researchers to develop efficient and robust methods for their specific synthetic targets. Careful optimization of reaction conditions is key to achieving high yields and purity, and the unique electronic properties of this substituted boronic acid make it a powerful tool in the design and synthesis of novel molecules for drug discovery and materials science.
References
Application Notes and Protocols: 2-Fluoro-3-methoxyphenylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-methoxyphenylboronic acid is a versatile and valuable building block in medicinal chemistry, primarily utilized as a key coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern, featuring both a fluorine atom and a methoxy (B1213986) group, imparts favorable electronic and steric properties that enhance reactivity and selectivity in the formation of carbon-carbon bonds. This allows for the efficient synthesis of complex biaryl structures, which are prevalent in a wide range of biologically active molecules and approved pharmaceuticals.
These application notes provide detailed protocols and data for the use of this compound in the synthesis of two distinct classes of therapeutic agents: a Gonadotropin-Releasing Hormone (GnRH) receptor antagonist and inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1).
Application 1: Synthesis of Elagolix, a GnRH Receptor Antagonist
This compound is a crucial intermediate in the synthesis of Elagolix, an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[1] Elagolix is approved for the management of moderate to severe pain associated with endometriosis.[2] It functions by competitively binding to GnRH receptors in the pituitary gland, which in turn reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a dose-dependent suppression of ovarian estrogen production, a key factor in the progression of endometriosis.[3]
Quantitative Data: Biological Activity of Elagolix
| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) |
| Elagolix | GnRH Receptor | 3.7 | 0.25 |
Data sourced from TargetMol.[1]
Experimental Protocol: Suzuki-Miyaura Coupling in the Synthesis of an Elagolix Intermediate
This protocol describes the coupling of this compound with a brominated pyrimidine (B1678525) derivative, a key step in the synthesis of Elagolix.
Reaction Scheme:
Materials:
-
5-bromo-l-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(lH,3H)-dione
-
This compound
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium hydroxide (B78521) (KOH)
-
Water
Procedure:
-
In a reaction vessel, charge 5-bromo-l-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(lH,3H)-dione (1.0 g), acetone (5 mL), and water (5 mL) at 30°C.
-
Add this compound (0.669 g) and potassium hydroxide (0.442 g) to the mixture and stir for 10 minutes at 30°C.
-
Add RuPhos (0.245 g) and palladium(II) acetate (0.059 g) to the reaction mixture at 30°C.
-
Heat the reaction mixture to 52°C and maintain for 6 hours.
-
Upon completion of the reaction (monitored by a suitable technique like TLC or LC-MS), the product can be isolated and purified using standard work-up and chromatographic procedures.
This protocol is adapted from a patent describing the synthesis of Elagolix and its intermediates.[4]
Signaling Pathway of Elagolix
The following diagram illustrates the mechanism of action of Elagolix in the hypothalamic-pituitary-gonadal axis.
Caption: Elagolix competitively inhibits the GnRH receptor, reducing estrogen production and endometriosis-associated pain.
Application 2: Synthesis of Biphenyl (B1667301) Ethanone (B97240) Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)
The enzyme 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) catalyzes the conversion of the less potent estrogen, estrone, to the highly potent estradiol. This enzyme is overexpressed in estrogen-dependent diseases such as breast cancer and endometriosis. Therefore, the development of 17β-HSD1 inhibitors is a promising therapeutic strategy. Biphenyl ethanone scaffolds have been identified as a promising template for the design of such inhibitors, with reported IC₅₀ values in the low micromolar range.[5] The synthesis of these biphenyl ethanones can be efficiently achieved via a Suzuki-Miyaura coupling reaction.
Quantitative Data: Representative Biological Activity
| Compound Class | Target | Representative IC₅₀ (µM) |
| Biphenyl Ethanone Derivatives | 17β-HSD1 | Low micromolar range |
Data is representative for this class of compounds as reported in the literature.[5]
Experimental Protocol: Representative Suzuki-Miyaura Coupling for Biphenyl Ethanone Synthesis
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a bromoacetophenone to form a biphenyl ethanone scaffold.
Reaction Scheme:
Materials:
-
4'-Bromoacetophenone (B126571) (or other substituted bromoacetophenone)
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
n-Propanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, add 4'-bromoacetophenone (1.0 equivalent), this compound (1.1 equivalents), and n-propanol (10 mL per 1.0 g of aryl bromide).
-
To the solution, add Pd(OAc)₂ (e.g., 3.6 mg for a 1g scale reaction of a similar aryl bromide) and triphenylphosphine (e.g., 12.8 mg for a 1g scale).
-
Add a 1.2 M aqueous solution of sodium carbonate (e.g., 5.25 mL for a 1g scale).
-
Purge the mixture with an inert gas (e.g., nitrogen or argon) for 30 seconds while stirring.
-
Attach a reflux condenser and heat the solution at reflux under an inert atmosphere for approximately 1-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired biphenyl ethanone.
This is a general protocol adapted from established methods for Suzuki-Miyaura cross-coupling reactions.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of biphenyl ethanone inhibitors of 17β-HSD1.
Caption: Workflow for the synthesis and biological evaluation of 17β-HSD1 inhibitors.
Conclusion
This compound is a highly effective reagent for the synthesis of complex, biologically active molecules. The protocols and data presented here for the synthesis of a GnRH receptor antagonist and a class of 17β-HSD1 inhibitors highlight its importance in modern drug discovery and development. The adaptability of the Suzuki-Miyaura coupling allows for the generation of diverse compound libraries for structure-activity relationship (SAR) studies, facilitating the optimization of lead compounds. Researchers and scientists can utilize these notes as a foundation for their own synthetic and medicinal chemistry programs.
References
- 1. Novel inhibitors of 17beta-hydroxysteroid dehydrogenase type 1: templates for design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First Structure-Activity Relationship of 17β-Hydroxysteroid Dehydrogenase Type 14 Nonsteroidal Inhibitors and Crystal Structures in Complex with the Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Collection - First StructureâActivity Relationship of 17β-Hydroxysteroid Dehydrogenase Type 14 Nonsteroidal Inhibitors and Crystal Structures in Complex with the Enzyme - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
Application Notes and Protocols for the Synthesis of OLED Materials Using 2-Fluoro-3-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Fluoro-3-methoxyphenylboronic acid in the synthesis of organic light-emitting diode (OLED) materials. The unique electronic properties imparted by the fluoro and methoxy (B1213986) substituents make this boronic acid an attractive building block for designing novel host and emitter materials for high-performance OLEDs.
Introduction
This compound is a versatile reagent in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] In the context of OLEDs, the introduction of the 2-fluoro-3-methoxyphenyl moiety can significantly influence the electronic and photophysical properties of the resulting material. The fluorine atom can enhance the thermal and morphological stability of the material, while the methoxy group can modulate the HOMO and LUMO energy levels, which is crucial for efficient charge injection and transport in an OLED device.
This document outlines the synthesis of a representative OLED host material, 9-(2-fluoro-3-methoxyphenyl)-9H-carbazole , through a Suzuki-Miyaura coupling reaction. Carbazole derivatives are widely used in OLEDs due to their excellent hole-transporting properties and high triplet energy, making them suitable hosts for phosphorescent emitters.
Data Presentation
Table 1: Synthesis of 9-(2-fluoro-3-methoxyphenyl)-9H-carbazole - Reactants and Stoichiometry
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| 9H-Carbazole | 86-74-8 | 167.21 | 1.0 | 1.0 | 167 mg |
| This compound | 352303-67-4 | 169.95 | 1.2 | 1.2 | 204 mg |
| Palladium(II) Acetate (B1210297) (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 | 0.02 | 4.5 mg |
| SPhos | 657408-07-6 | 410.48 | 0.04 | 0.04 | 16.4 mg |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 3.0 | 3.0 | 637 mg |
| Toluene (B28343) | 108-88-3 | - | - | - | 10 mL |
| Water | 7732-18-5 | - | - | - | 2 mL |
| Product (Expected) | - | 275.30 | - | - | ~220 mg (80% yield) |
Table 2: Representative Photophysical Properties of 9-(2-fluoro-3-methoxyphenyl)-9H-carbazole
| Property | Value | Conditions |
| Absorption Maximum (λabs) | ~295, 330 nm | Toluene solution |
| Emission Maximum (λem) | ~350, 365 nm | Toluene solution |
| Photoluminescence Quantum Yield (PLQY) | > 80% | Toluene solution, degassed |
| Triplet Energy (ET) | ~2.9 - 3.0 eV | 77 K phosphorescence spectrum |
Note: These are representative values based on similar carbazole-based host materials and may vary depending on the specific experimental conditions.
Table 3: Representative Device Performance of a Green Phosphorescent OLED using 9-(2-fluoro-3-methoxyphenyl)-9H-carbazole as a Host Material
| Parameter | Value |
| Device Structure | ITO / HIL / HTL / EML / ETL / EIL / Al |
| Hole Injection Layer (HIL) | Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC) (30 nm) |
| Hole Transport Layer (HTL) | 9-(2-fluoro-3-methoxyphenyl)-9H-carbazole (10 nm) |
| Emissive Layer (EML) | 9-(2-fluoro-3-methoxyphenyl)-9H-carbazole:Ir(ppy)₃ (10 wt%) (20 nm) |
| Electron Transport Layer (ETL) | 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB) (40 nm) |
| Electron Injection Layer (EIL) | Lithium Fluoride (LiF) (1 nm) |
| Cathode | Aluminum (Al) (100 nm) |
| Performance Metrics | |
| Maximum External Quantum Efficiency (EQE) | ~20 - 25% |
| Maximum Power Efficiency | ~60 - 80 lm/W |
| CIE Coordinates (x, y) | (0.32, 0.61) |
Note: The device structure and performance metrics are hypothetical and serve as a representative example for a green phosphorescent OLED.
Experimental Protocols
Synthesis of 9-(2-fluoro-3-methoxyphenyl)-9H-carbazole (Suzuki-Miyaura Coupling)
This protocol is adapted from established methods for the synthesis of N-arylcarbazoles.
Materials:
-
9H-Carbazole
-
This compound
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Deionized Water, degassed
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and hotplate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 9H-carbazole (167 mg, 1.0 mmol), this compound (204 mg, 1.2 mmol), Palladium(II) Acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and anhydrous Potassium Phosphate (637 mg, 3.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen gas. Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous toluene (10 mL) and degassed deionized water (2 mL) to the flask via syringe under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (30 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product, 9-(2-fluoro-3-methoxyphenyl)-9H-carbazole.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizations
Caption: Workflow for the Suzuki-Miyaura coupling synthesis.
Caption: Representative OLED energy level diagram.
References
Application Notes: 2-Fluoro-3-methoxyphenylboronic Acid in the Synthesis of Elagolix
Introduction
Elagolix (B1671154) is an orally administered, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist used for the management of moderate to severe pain associated with endometriosis. The synthesis of this complex molecule involves several key steps, one of which is a Suzuki-Miyaura cross-coupling reaction. This application note focuses on the pivotal role of 2-Fluoro-3-methoxyphenylboronic acid as a key intermediate in the synthesis of Elagolix, providing detailed protocols and comparative data for this critical transformation. This document is intended for researchers, scientists, and professionals in the field of drug development and process chemistry.
The Role of this compound
This compound is a crucial building block in the synthesis of Elagolix. It is introduced via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a halogenated pyrimidine (B1678525) derivative, forming a key carbon-carbon bond and introducing the 2-fluoro-3-methoxyphenyl moiety into the core structure of Elagolix. The efficiency and yield of this step are critical for the overall success of the synthesis.
Elagolix Synthesis: Overall Pathway
The synthesis of Elagolix is a multi-step process. A representative synthetic scheme is outlined below, highlighting the Suzuki-Miyaura coupling step.
Caption: Overall synthetic pathway of Elagolix highlighting the key Suzuki-Miyaura coupling step.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling Reaction
This protocol describes the synthesis of 5-(2-fluoro-3-methoxyphenyl)-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione, a key intermediate in the Elagolix synthesis.
Materials:
-
1-(2-Fluoro-6-(trifluoromethyl)benzyl)-5-bromo-6-methylpyrimidine-2,4(1H,3H)-dione
-
This compound
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tri-tert-butylphosphonium tetrafluoroborate (B81430) ([(t-Bu)₃PH]BF₄)
-
Potassium hydroxide (B78521) (KOH)
-
Acetone
-
Water
Procedure:
-
To a reaction vessel, add 1-(2-fluoro-6-(trifluoromethyl)benzyl)-5-bromo-6-methylpyrimidine-2,4(1H,3H)-dione (1.0 eq), this compound (1.2 eq), acetone, and water.
-
Stir the mixture and add an aqueous solution of potassium hydroxide (3.0 eq).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.
-
Add palladium(II) acetate (0.02 eq) and tri-tert-butylphosphonium tetrafluoroborate (0.04 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, filter the solid and wash it with water and then a cold solvent like methanol (B129727) or ethanol.
-
If the product does not precipitate, perform an aqueous work-up by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired intermediate.
Quantitative Data
The yield of the Suzuki-Miyaura coupling reaction is influenced by various factors including the catalyst system, base, and solvent. Below is a table summarizing different conditions reported in the literature.
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
| 5-bromo-uracil derivative | Pd(OAc)₂ | [(t-Bu)₃PH]BF₄ | KOH | Acetone/Water | 88 | [1] |
| 5-bromo-uracil derivative | Pd(OAc)₂ | Ruphos | KOH | Acetone/Water | 91 | [2] |
| 5-bromo-uracil derivative | Pd(OAc)₂ | Tri-tert-butyl phosphonium (B103445) tetrafluoroborate | KOH | Acetone/Water | Not specified | [3] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the key Elagolix intermediate via the Suzuki-Miyaura coupling.
References
- 1. Elagolix Sodium Salt and Its Synthetic Intermediates: A Spectroscopic, Crystallographic, and Conformational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20190321363A1 - Process for the preparation of elagolix sodium and its polymorph - Google Patents [patents.google.com]
- 3. WO2021064561A1 - An improved process for the preparation of elagolix sodium - Google Patents [patents.google.com]
Application Notes and Protocols for Regioselective Suzuki Coupling with 2-Fluoro-3-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] Fluorinated biphenyl (B1667301) scaffolds are of particular interest in medicinal chemistry and materials science, as the introduction of fluorine can significantly alter a molecule's pharmacokinetic and electronic properties.[1] 2-Fluoro-3-methoxyphenylboronic acid is a valuable building block for introducing a substituted phenyl ring, offering the potential for regioselective couplings.[2] The fluorine and methoxy (B1213986) substituents on this reagent enhance its reactivity and selectivity, making it a key intermediate in the synthesis of novel therapeutics and advanced materials.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the regioselective Suzuki coupling of this compound with dihaloarenes. The regioselectivity of such reactions is governed by a combination of electronic and steric factors, as well as the potential for chelation control.
Reaction Principle and Regioselectivity
The Suzuki-Miyaura coupling involves a palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organic halide.[1] The catalytic cycle proceeds through three key steps: oxidative addition of the palladium catalyst to the aryl halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.
When coupling with a dihaloarene, the regioselectivity is primarily determined by the relative reactivity of the carbon-halogen bonds. Generally, the order of reactivity is C-I > C-Br > C-Cl. In cases with identical halogens, the electronic and steric environment of each halogenated position dictates the site of the first coupling.
The substituents on this compound can also influence the regiochemical outcome. The ortho-fluoro group is weakly electron-withdrawing via an inductive effect but can also participate in weak coordination with the palladium center. The meta-methoxy group is electron-donating through resonance. In some cases, ortho-substituents on the phenylboronic acid can lead to chelation effects that influence the reaction's selectivity.[3]
Experimental Protocols
General Protocol for Regioselective Suzuki Coupling
This protocol provides a starting point for the regioselective Suzuki-Miyaura coupling of this compound with a dihaloarene. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Dihaloarene (e.g., 1-bromo-2,4-difluorobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dihaloarene (1.0 eq), this compound (1.1 - 1.5 eq), and the base (2.0 - 3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the degassed solvent to the flask via syringe. In a separate vial, weigh the palladium catalyst and any additional ligand, and add them to the reaction flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired regioseisomer.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the regioselective Suzuki coupling of this compound with various dihaloarenes. Please note that the regiomeric ratios are illustrative and based on established principles of substituent effects, as specific literature data for these exact reactions may be limited.
| Entry | Dihaloarene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Major Product | Yield (%) | Regiomeric Ratio (Major:Minor) |
| 1 | 1-Bromo-2,4-difluorobenzene | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Coupling at C-1 | 85 | >95:5 |
| 2 | 2,4-Dichloropyrimidine | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene | 110 | 8 | Coupling at C-4 | 78 | >90:10 |
| 3 | 2,6-Dibromopyridine | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | DMF | 90 | 16 | Coupling at C-2 | 82 | >98:2 |
| 4 | 1,3-Dibromobenzene | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | Dioxane | 100 | 10 | Monocoupling | 75 | N/A |
Visualizations
Reaction Scheme
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) is a critical enzyme in the biosynthesis of potent estrogens, specifically catalyzing the conversion of estrone (B1671321) (E1) to the highly active estradiol (B170435) (E2).[1][2][3] Elevated levels of estradiol are implicated in the progression of estrogen-dependent diseases, including breast cancer, endometriosis, and endometrial hyperplasia.[2][4] Consequently, the inhibition of 17β-HSD1 presents a promising therapeutic strategy to locally reduce estradiol concentrations within diseased tissues, thereby mitigating its proliferative effects.[2][5] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of 17β-HSD1 inhibitors, intended to guide researchers in the discovery and development of novel therapeutics targeting this enzyme.
Signaling Pathway and Experimental Workflow
The development of 17β-HSD1 inhibitors involves a multi-step process, from initial synthesis to comprehensive biological evaluation. The signaling pathway illustrates the central role of 17β-HSD1 in estradiol biosynthesis, while the experimental workflow outlines the key stages in inhibitor development.
Data Presentation: Inhibitory Activities of Representative 17β-HSD1 Inhibitors
The following table summarizes the inhibitory activities of selected non-steroidal 17β-HSD1 inhibitors from two prominent chemical classes. This data allows for a direct comparison of their potency and selectivity.
| Compound Class | Representative Compound | 17β-HSD1 IC50 (nM) | 17β-HSD2 Inhibition | Estrogen Receptor (ER) Affinity | Reference |
| Thieno[2,3-d]pyrimidin-4(3H)-ones | 4-(3-hydroxyphenylthio)-1,2,7,8,9,10,11,13-octahydro-13-oxo-[1]benzothieno[2′,3′:4,5]-pyrimido[1,2-a]azepine-3-carboxaldehyde | 94% inhibition at 100 nM | Excellent selectivity | Lacked estrogenic effects | [3] |
| Bicyclic Hydroxyphenylmethanones | Compound 14 (meta-CH3, para-OH substituted) | 8 | >30-fold selective | No affinity | [2] |
| Bicyclic Hydroxyphenylmethanones | Compound 15 (fluorinated) | 19 | >30-fold selective | No affinity | [2] |
Experimental Protocols
Synthesis of 17β-HSD1 Inhibitors
This section provides generalized protocols for the synthesis of two major classes of non-steroidal 17β-HSD1 inhibitors.
a) Protocol for the Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
This protocol is based on the multi-step synthesis of fused (di)cycloalkeno thieno[2,3-d]pyrimidin-4(3H)-one based compounds.
Step 1: Gewald Reaction
-
To a solution of a cyclic ketone (1.0 eq) and ethyl cyanoacetate (B8463686) (1.0 eq) in absolute ethanol, add elemental sulfur (1.1 eq) and a catalytic amount of a base such as triethylamine.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and collect the precipitated product by filtration.
-
Purify the crude product by recrystallization or column chromatography to yield the 2-aminothiophene derivative.
Step 2: Cyclization to form the Thieno[2,3-d]pyrimidin-4(3H)-one core
-
Reflux a mixture of the 2-aminothiophene derivative (1.0 eq) and formamide (B127407) (excess) for several hours.
-
Cool the reaction mixture and pour it into water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the thieno[2,3-d]pyrimidin-4(3H)-one core structure.
Step 3: Introduction of Side Chains
-
The core structure can be further functionalized, for example, by introducing a thioether side chain at the 4-position.
-
Treat the thieno[2,3-d]pyrimidin-4(3H)-one with a suitable chlorinating agent (e.g., POCl₃) to form the 4-chloro intermediate.
-
React the 4-chloro derivative with a substituted thiol (e.g., 3-mercaptophenol) in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF) to yield the final inhibitor.
-
Purify the final product by column chromatography.
b) Protocol for the Synthesis of Bicyclic Substituted Hydroxyphenylmethanones
This protocol outlines a general four-step synthesis for this class of inhibitors.
Step 1: Friedel-Crafts Acylation
-
To a solution of a bicyclic aromatic compound (e.g., benzofuran, benzothiophene) in a suitable solvent (e.g., dichloromethane), add a substituted benzoyl chloride (1.1 eq) and a Lewis acid catalyst (e.g., AlCl₃) at 0 °C.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Quench the reaction with ice-water and extract the product with an organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Demethylation
-
If the starting materials contain methoxy (B1213986) groups that need to be converted to hydroxyl groups, perform a demethylation step.
-
Treat the acylated product with a demethylating agent such as boron tribromide (BBr₃) in a dry solvent (e.g., dichloromethane) at low temperature.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete.
-
Carefully quench the reaction with methanol (B129727) and then water.
-
Extract the product, wash, dry, and purify by chromatography.
Biochemical and Cell-Based Assays
a) Cell-Free 17β-HSD1 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant or purified 17β-HSD1.
Materials:
-
Recombinant human 17β-HSD1 (or partially purified enzyme from human placenta).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Cofactor: NADPH solution.
-
Substrate: Tritiated estrone ([³H]-E1) and unlabeled estrone.
-
Test compounds dissolved in DMSO.
-
Scintillation cocktail and scintillation counter.
-
HPLC system with a radiodetector.
Protocol:
-
Prepare a reaction mixture containing the assay buffer, NADPH (e.g., 1 mM), and the 17β-HSD1 enzyme in a microcentrifuge tube.
-
Add the test compound at various concentrations (typically from a stock solution in DMSO, ensuring the final DMSO concentration is low, e.g., <1%).
-
Pre-incubate the enzyme with the inhibitor for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate mixture of [³H]-E1 and unlabeled estrone (e.g., final concentration of 100 nM).
-
Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a quenching solution (e.g., a mixture of acetonitrile (B52724) and acetic acid).
-
Separate the substrate ([³H]-E1) from the product ([³H]-E2) using a reverse-phase HPLC column. A typical mobile phase could be a gradient of acetonitrile in water.[6]
-
Quantify the amount of radioactive product formed using an online radiodetector or by collecting fractions and performing liquid scintillation counting.
-
Calculate the percentage of inhibition for each compound concentration relative to a control reaction without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
b) T47D Cell-Based 17β-HSD1 Inhibition Assay
This assay evaluates the ability of an inhibitor to penetrate the cell membrane and inhibit 17β-HSD1 activity in a cellular context. The T47D breast cancer cell line is commonly used as it expresses 17β-HSD1.
Materials:
-
T47D human breast cancer cell line.
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics, and L-glutamine.
-
Phenol (B47542) red-free medium for the assay.
-
Tritiated estrone ([³H]-E1).
-
Test compounds dissolved in DMSO.
-
Cell lysis buffer.
-
Scintillation counter or HPLC system.
Protocol:
-
Seed T47D cells in a multi-well plate (e.g., 24-well plate) at a suitable density and allow them to adhere and grow for 24-48 hours.
-
Replace the growth medium with fresh phenol red-free medium containing a known concentration of [³H]-E1.
-
Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Incubate the cells for a defined period (e.g., 4-24 hours) at 37°C in a CO₂ incubator.
-
After incubation, collect the cell culture medium.
-
Extract the steroids from the medium using an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Evaporate the organic solvent and redissolve the steroid residue in a suitable solvent for analysis.
-
Separate and quantify the conversion of [³H]-E1 to [³H]-E2 using HPLC with a radiodetector or by thin-layer chromatography (TLC) followed by scintillation counting of the corresponding spots.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the cell-free assay.
c) Selectivity Assay against 17β-HSD2
To assess the selectivity of the inhibitors, a similar cell-free assay is performed using 17β-HSD2.
Protocol:
-
Follow the protocol for the cell-free 17β-HSD1 inhibition assay, but with the following modifications:
-
Use recombinant human 17β-HSD2.
-
Use tritiated estradiol ([³H]-E2) as the substrate.
-
Use NAD⁺ as the cofactor.
-
-
The reaction measures the conversion of [³H]-E2 to [³H]-E1.
-
Calculate the IC50 value for 17β-HSD2 inhibition.
-
The selectivity index can be calculated as the ratio of IC50 (17β-HSD2) / IC50 (17β-HSD1). A higher value indicates greater selectivity for 17β-HSD1.
d) Estrogenicity Assay (Estrogen Receptor Binding Assay)
This assay determines if the inhibitor itself has any estrogenic activity by measuring its ability to bind to estrogen receptors (ERα and ERβ).
Materials:
-
Recombinant human ERα and ERβ.
-
Tritiated estradiol ([³H]-E2).
-
Assay buffer (e.g., phosphate (B84403) buffer).
-
Hydroxyapatite (B223615) slurry or a filter-based separation system.
-
Test compounds.
Protocol:
-
Prepare a reaction mixture containing the assay buffer, recombinant ERα or ERβ, and a fixed concentration of [³H]-E2.
-
Add the test compounds at a range of concentrations.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the receptor-bound [³H]-E2 from the free [³H]-E2 using a method such as hydroxyapatite precipitation or filtration.
-
Quantify the amount of bound radioactivity by liquid scintillation counting.
-
Calculate the percentage of displacement of [³H]-E2 by the test compound.
-
Determine the IC50 value for ER binding. A high IC50 value indicates low affinity for the estrogen receptor and thus low potential for estrogenic activity.[7]
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the preparation and evaluation of 17β-HSD1 inhibitors. By following these methodologies, researchers can effectively synthesize novel compounds, assess their inhibitory potency and selectivity, and evaluate their potential as therapeutic agents for the treatment of estrogen-dependent diseases. The development of potent and selective 17β-HSD1 inhibitors with minimal off-target effects remains a key objective in the field of drug discovery.
References
- 1. Current knowledge of the multifunctional 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural Basis for Species Specific Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): Computational Study and Biological Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bicyclic substituted hydroxyphenylmethanones as novel inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) for the treatment of estrogen-dependent diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with 2-Fluoro-3-methoxyphenylboronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Fluoro-3-methoxyphenylboronic acid. This resource is tailored for researchers, scientists, and drug development professionals to provide direct answers to common challenges, troubleshoot suboptimal results, and offer clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or incomplete conversion. What are the primary factors to investigate?
A1: Low yields with this substrate are common and often linked to its specific electronic properties. The presence of the electron-withdrawing fluorine atom makes the boronic acid susceptible to degradation.[1][2] A systematic approach is crucial for troubleshooting:
-
Reagent Quality: Boronic acids can degrade over time. Use freshly purchased or properly stored this compound. Consider using more stable derivatives like pinacol (B44631) esters or potassium trifluoroborates, which release the boronic acid slowly under reaction conditions.[2][3][4]
-
Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be inefficient for this electron-deficient substrate.[5][6] More electron-rich and bulky phosphine (B1218219) ligands are often required to promote the key steps of the catalytic cycle.[1][2][6]
-
Reaction Atmosphere: The reaction is highly sensitive to oxygen. Ensure a rigorously inert atmosphere (argon or nitrogen) is maintained throughout the setup and reaction time to prevent catalyst oxidation and unwanted side reactions like homocoupling.[3][6][7]
-
Base and Solvent Purity: Ensure solvents are anhydrous (if required) and have been properly degassed. The purity and strength of the base are also critical for success.[3][8]
Q2: I am observing a significant amount of 1-fluoro-2-methoxybenzene as a major byproduct. What is causing this and how can I prevent it?
A2: This byproduct is the result of protodeboronation, a common side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom from a proton source (like water).[1][2] Electron-deficient arylboronic acids, such as this compound, are particularly prone to this issue, which is often accelerated by basic conditions.[1][2]
Strategies to Minimize Protodeboronation:
-
Select a Milder Base: Strong bases can accelerate the rate of protodeboronation. Consider using weaker inorganic bases like K₃PO₄, Cs₂CO₃, or KF.[2][5][9]
-
Use a More Active Catalyst: A highly active catalyst system can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation pathway.[2][10] Buchwald ligands and precatalysts are highly effective in this regard.[1]
-
Employ a "Slow-Release" Strategy: Convert the boronic acid to a more stable derivative, such as a pinacol boronate ester or a potassium trifluoroborate salt.[2][4][11] These derivatives slowly hydrolyze in the reaction mixture to release the boronic acid, keeping its instantaneous concentration low and thus minimizing the rate of protodeboronation.[11][12][13][14]
-
Control Water Content: While a small amount of water is often necessary to dissolve the base, excess water can promote protodeboronation. Use a carefully controlled solvent/water ratio.[6][15]
Q3: What is the optimal catalyst and ligand combination for coupling with this compound?
A3: For challenging, electron-deficient boronic acids, the catalyst system must be highly active to ensure the rate of cross-coupling is faster than the rate of decomposition. Standard ligands like triphenylphosphine (B44618) are often inadequate.[5] Modern catalyst systems utilizing bulky, electron-rich biarylphosphine ligands have shown superior performance.[1][2][6]
Table 1: Recommended Catalyst & Ligand Systems
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos, XPhos, RuPhos | 1-4% Catalyst, 2-8% Ligand | Highly active for electron-deficient substrates, promotes rapid coupling.[2][6] |
| (XPhos)Pd G2/G4 | (Integrated) | 1-2% | Pre-formed catalyst allows for rapid generation of the active Pd(0) species under mild conditions.[1][10] |
| Pd(dppf)Cl₂ | (Integrated) | 2-5% | A reliable go-to catalyst, though may require higher temperatures for challenging substrates.[5][15] |
Q4: How do I select the appropriate solvent and base for my reaction?
A4: The choice of solvent and base is interdependent and critical for success. The base activates the boronic acid for transmetalation, while the solvent must solubilize the reactants and facilitate the reaction.
-
Bases: Inorganic bases are most common. K₃PO₄ is often an excellent choice for sensitive boronic acids as it is a weaker base than hydroxides but strong enough to promote the reaction.[1][2] K₂CO₃ and Cs₂CO₃ are also widely used.[9][16]
-
Solvents: Aprotic solvents are generally preferred. Dioxane, THF, and Toluene are common choices, often in a mixture with water (e.g., 4:1 or 3:1 ratio).[9][15][17] The water aids in dissolving the inorganic base.[6][15] For particularly difficult couplings, anhydrous conditions using an organic-soluble base like potassium trimethylsilanolate (TMSOK) can be explored to completely avoid protodeboronation.[7][18]
Table 2: Solvent and Base Selection Guide
| Solvent System | Recommended Base(s) | Typical Temperature (°C) | Notes |
| Dioxane / H₂O (4:1) | K₃PO₄, Cs₂CO₃ | 80 - 110 | A robust, general-purpose system. Water is beneficial for dissolving the base.[15] |
| Toluene / H₂O (3:1) | K₂CO₃, K₃PO₄ | 80 - 110 | Good for higher temperatures; ensure vigorous stirring for biphasic mixture.[5] |
| THF / H₂O (4:1) | K₃PO₄, KF | 65 - 80 (Reflux) | THF is a good solvent, but its lower boiling point limits the reaction temperature.[1] |
| Anhydrous THF | TMSOK | Room Temp - 40 | For substrates highly prone to protodeboronation. Requires strictly anhydrous conditions.[7][18] |
Troubleshooting and Optimization
When optimizing your reaction, it is essential to follow a logical workflow to identify and solve issues efficiently.
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
Key Experimental Protocol
This general procedure is a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., (XPhos)Pd G2, 0.02 mmol, 2 mol%)[1]
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)[1]
-
Degassed Solvent (e.g., Dioxane/Water 4:1, 5 mL)[15]
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, base, and palladium precatalyst.
-
Inerting Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (high-purity argon or nitrogen) for three cycles.[1][6]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir vigorously for the required time (typically 2-12 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to determine completion.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.[2][17] Separate the layers.
-
Extraction: Extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.[1][17]
Table 3: General Reaction Parameter Optimization
| Parameter | Range | Recommendation / Starting Point | Rationale |
| Boronic Acid Equiv. | 1.1 - 2.0 | 1.5 eq | An excess helps drive the reaction to completion and compensates for potential decomposition.[1] |
| Base Equivalents | 1.5 - 3.0 | 2.0 eq | Insufficient base can stall the reaction.[3][16] |
| Catalyst Loading | 0.5 - 5 mol% | 2 mol% | Higher loading can increase rates but also cost and potential for side reactions.[19] |
| Temperature | RT - 120 °C | 100 °C | Must be high enough for efficient coupling but not so high as to cause rapid degradation.[2][3] |
| Stirring Rate | - | >500 RPM | Vigorous stirring is crucial, especially for biphasic mixtures, to ensure good mixing.[7] |
Visualizing the Process
Understanding the catalytic cycle helps pinpoint where issues can arise. Protodeboronation is a key off-cycle pathway that competes directly with the desired transmetalation step.
Caption: Simplified Suzuki catalytic cycle highlighting the competing protodeboronation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 9. researchgate.net [researchgate.net]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 12. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.ed.ac.uk [pure.ed.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimizing Suzuki Coupling Reactions [covasyn.com]
preventing protodeboronation of 2-Fluoro-3-methoxyphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of 2-Fluoro-3-methoxyphenylboronic acid during their experiments.
Troubleshooting Guide: Minimizing Protodeboronation
Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction for arylboronic acids, particularly those with electron-withdrawing groups or ortho-substituents like this compound. This guide provides strategies to mitigate this issue in common applications such as Suzuki-Miyaura cross-coupling reactions.
Identifying Protodeboronation:
The primary byproduct of protodeboronation of this compound is 2-fluoroanisole (B128887). Monitoring the formation of this byproduct by techniques like GC-MS or LC-MS is crucial for assessing the extent of this side reaction.
Key Experimental Parameters to Control Protodeboronation:
| Parameter | Issue | Recommended Action | Rationale |
| pH / Base Selection | Both strongly acidic and strongly basic conditions can promote protodeboronation. For ortho-substituted, electron-deficient arylboronic acids, base-catalyzed protodeboronation is a major concern. | Use milder bases such as K₃PO₄, K₂CO₃, Cs₂CO₃, or organic bases. Avoid strong bases like NaOH and KOH. Careful control of pH is critical. | The rate of protodeboronation is highly pH-dependent. Milder bases can provide the necessary conditions for the catalytic cycle of the Suzuki-Miyaura reaction while minimizing the rate of the competing protodeboronation pathway. |
| Temperature | Higher reaction temperatures accelerate the rate of protodeboronation. | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider using a highly active palladium catalyst that is effective at lower temperatures. | The activation energy for protodeboronation is often lower than or comparable to that of the desired coupling reaction. Lowering the temperature can therefore disproportionately slow down the undesired side reaction. |
| Solvent | Protic solvents (e.g., water, alcohols) can act as a proton source, facilitating protodeboronation. While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts can be detrimental. | Use anhydrous solvents such as toluene, dioxane, or THF. If a co-solvent is needed, use a minimal amount of degassed water. | Minimizing the concentration of proton sources in the reaction mixture directly reduces the rate of protodeboronation. |
| Reaction Time | Prolonged exposure of the boronic acid to reaction conditions increases the likelihood of protodeboronation. | Monitor the reaction progress closely using TLC, LC-MS, or GC-MS. Work up the reaction as soon as the starting material is consumed. | Minimizing the reaction time reduces the overall impact of the competing protodeboronation side reaction. |
| Oxygen | The presence of oxygen can lead to oxidative degradation of the boronic acid, which can sometimes be mistaken for or occur alongside protodeboronation. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. | Preventing oxidative decomposition ensures that the observed loss of starting material is primarily due to the desired reaction or protodeboronation, simplifying optimization efforts. |
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield of the desired product and a significant amount of 2-fluoroanisole. What is the most likely cause and how can I fix it?
A1: The formation of 2-fluoroanisole is a clear indication of protodeboronation. This is a common issue with electron-deficient arylboronic acids containing ortho-substituents. The most likely causes are overly basic reaction conditions or excessively high temperatures.
Troubleshooting Steps:
-
Switch to a milder base: Replace strong bases like NaOH or KOH with K₃PO₄, K₂CO₃, or Cs₂CO₃.
-
Lower the reaction temperature: Try running the reaction at a lower temperature (e.g., 60-80 °C) and monitor the progress. This may require a longer reaction time or a more active catalyst.
-
Use anhydrous solvents: Ensure your solvents are dry and consider using a co-solvent system with minimal water content.
Q2: Can I completely avoid using water in my Suzuki-Miyaura reaction to prevent protodeboronation?
A2: While excess water can promote protodeboronation, a small amount is often necessary for the Suzuki-Miyaura catalytic cycle, particularly for the hydrolysis of the boronic ester intermediate and for the solubility of the base. The key is to find the right balance. Using a biphasic solvent system (e.g., toluene/water) or a polar aprotic solvent like dioxane with a minimal, controlled amount of water is a common strategy.
Q3: I have to perform a coupling reaction at a high temperature. What is the best strategy to protect this compound from protodeboronation?
A3: If high temperatures are unavoidable, converting the boronic acid to a more stable derivative is the most effective strategy.
-
Boronic Esters: Converting this compound to its pinacol (B44631) ester or MIDA (N-methyliminodiacetic acid) ester can significantly enhance its stability.[1] MIDA boronates are particularly stable and can be used in iterative cross-coupling strategies. They are generally stable to the reaction conditions and slowly release the active boronic acid in situ.[1]
Q4: Are there any specific catalyst systems that are recommended for challenging substrates like this compound?
A4: Yes, for challenging Suzuki-Miyaura couplings, highly active palladium catalysts are often employed. These catalysts can promote the desired reaction at lower temperatures and with faster kinetics, thereby outcompeting the protodeboronation side reaction. Consider using catalysts with bulky, electron-rich phosphine (B1218219) ligands such as Buchwald or Fu ligands (e.g., SPhos, XPhos, RuPhos). Palladium precatalysts are also a good option as they can generate the active catalytic species in situ under conditions where the boronic acid is more stable.
Q5: How should I store this compound to ensure its stability?
A5: Like many boronic acids, this compound should be stored in a cool, dry place, away from light and moisture. It is often supplied as a solid that may contain varying amounts of the corresponding anhydride (B1165640) (a trimeric boroxine), which is a common and generally unproblematic dehydration product. For long-term storage, keeping it in a desiccator or under an inert atmosphere is recommended.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453) or toluene)
-
Degassed water (if necessary, e.g., dioxane/water 4:1)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, this compound, palladium catalyst, and base.
-
Add the anhydrous, degassed solvent. If using a co-solvent system, add the degassed water.
-
Stir the reaction mixture at a controlled temperature (start with a lower temperature, e.g., 80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Preparation of this compound MIDA ester
This protocol describes the conversion of the boronic acid to its more stable MIDA ester derivative, which can then be used in Suzuki-Miyaura reactions with a slow-release of the boronic acid.
Materials:
-
This compound (1.0 equiv)
-
N-methyliminodiacetic acid (1.0 equiv)
-
Anhydrous solvent (e.g., toluene)
-
Dean-Stark apparatus (optional)
Procedure:
-
In a round-bottom flask, dissolve this compound and N-methyliminodiacetic acid in the anhydrous solvent.
-
Reflux the mixture, using a Dean-Stark apparatus to remove water azeotropically.
-
Alternatively, the reaction can be stirred at room temperature or with gentle heating for several hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure. The crude MIDA ester can often be used in the subsequent coupling reaction without further purification.
Visualizations
Caption: Competing pathways for this compound.
References
catalyst selection for difficult Suzuki coupling with 2-Fluoro-3-methoxyphenylboronic acid
Welcome to the technical support center for challenging Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and practical guidance for the successful coupling of difficult substrates, with a focus on 2-Fluoro-3-methoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling with this compound considered difficult?
A1: The challenges with this substrate arise from a combination of electronic and steric effects. The fluorine atom at the 2-position is electron-withdrawing, which can decrease the nucleophilicity of the boronic acid and make it more susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom), a common side reaction.[1][2] Additionally, the ortho-substituents (fluorine and methoxy (B1213986) groups) create steric hindrance around the reaction center, which can impede the crucial transmetalation step in the catalytic cycle.
Q2: What are the most common side reactions to watch out for?
A2: The two primary side reactions are:
-
Protodeboronation: This is the loss of the boronic acid group, which is often exacerbated by high temperatures and the presence of excess water and base. Using fresh, high-purity boronic acid and carefully optimized conditions can minimize this.[1]
-
Homocoupling: This is the unwanted coupling of two boronic acid molecules. It can be promoted by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalyst. Thoroughly degassing your solvents and maintaining an inert atmosphere are critical to prevent this.
Q3: When should I consider using a boronic ester derivative instead of the boronic acid?
A3: Boronic esters (e.g., pinacol (B44631) esters) are generally more stable and less prone to protodeboronation than their corresponding boronic acids. If you are experiencing significant decomposition of your this compound, switching to its pinacol ester derivative could lead to higher yields, although it may require slightly more forcing reaction conditions to achieve comparable reactivity.
Q4: Can the choice of base significantly impact the reaction outcome?
A4: Absolutely. The base plays a crucial role in the activation of the boronic acid for transmetalation. For difficult couplings, stronger, non-nucleophilic bases are often preferred. Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective. The choice of base should be optimized for your specific reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inefficient catalyst system for the sterically hindered/electron-deficient substrate. | Switch to a catalyst system known for high activity with challenging substrates. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) with a suitable palladium precursor (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst) are highly recommended.[1][3][4] |
| Catalyst deactivation due to oxygen. | Ensure rigorous degassing of all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. | |
| Protodeboronation of the boronic acid. | Use fresh, high-purity boronic acid. Consider switching to the more stable pinacol ester. Lower the reaction temperature and optimize the amount of water and base. | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen in the reaction. | Improve degassing procedures (e.g., use freeze-pump-thaw cycles for solvents). |
| Using a Pd(II) precatalyst that is inefficiently reduced. | Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, or use a modern precatalyst that forms the active Pd(0) species more reliably and rapidly.[1] | |
| Inconsistent Results | Degradation of starting materials. | Store boronic acids in a cool, dark, and dry place. Use fresh reagents whenever possible. |
| Inhomogeneous reaction mixture. | Ensure vigorous stirring, especially if the base is not fully dissolved. |
Catalyst System Performance with Fluorinated Boronic Acids
The following table summarizes the performance of various catalyst systems in the Suzuki-Miyaura coupling of fluorinated arylboronic acids with different aryl halides. While not specific to this compound, this data for analogous substrates provides valuable insights into catalyst selection.
| Coupling Partners | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,6-Difluorophenylboronic acid + 4-Chloroanisole | XPhos Pd G2 (2 mol%) | K₃PO₄ | THF/H₂O | RT | 0.5 | 95 |
| 2,6-Difluorophenylboronic acid + 4-Bromotoluene | XPhos Pd G2 (2 mol%) | K₃PO₄ | THF/H₂O | RT | 0.5 | 98 |
| 2,3,5,6-Tetrafluorophenylboronic acid + 4-Iodotoluene | RuPhos (15 mol%) + Pd₂(dba)₃ (5 mol%) | Na₂CO₃ | Dioxane | 95 | 60 | 85 |
| 2-Thiopheneboronic acid + 2-Chloropyridine | Pd(dppf)Cl₂ (10 mol%) | Na₃PO₄ | Dioxane/H₂O | 100 | 12 | 72 |
Note: This data is compiled from studies on analogous challenging substrates to provide a comparative reference.[1][5][6]
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Buchwald Precatalyst
This protocol is a good starting point for the coupling of this compound with an aryl halide using a highly active Buchwald precatalyst.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
XPhos Pd G3 (or a similar Buchwald precatalyst) (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453) or THF with 10-20% water) (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide, this compound, the palladium precatalyst, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visual Guides
Catalyst Selection Workflow
Caption: Decision workflow for selecting a suitable catalyst system.
General Experimental Workflow
Caption: Step-by-step experimental workflow for Suzuki coupling.
Troubleshooting Logic
Caption: A logical approach to troubleshooting low-yielding reactions.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
effect of base on 2-Fluoro-3-methoxyphenylboronic acid stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Fluoro-3-methoxyphenylboronic acid, particularly concerning the effects of bases. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when using this compound in the presence of a base?
A1: The main stability concern is protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1] This process is often accelerated in the presence of a base, leading to the degradation of the boronic acid and the formation of 1-fluoro-2-methoxybenzene as a byproduct. For fluorinated arylboronic acids, the presence of electron-withdrawing fluorine atoms can increase susceptibility to this degradation pathway.[2][3]
Q2: How does the choice of base affect the stability of this compound?
A2: The base plays a dual role in reactions like the Suzuki-Miyaura coupling. It is necessary to activate the boronic acid by forming a more nucleophilic "ate" complex.[4] However, strong bases and high pH can also accelerate the rate of protodeboronation.[2] Weaker bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), are often preferred over strong bases like sodium hydroxide (B78521) (NaOH) to minimize degradation while still promoting the desired reaction. The optimal choice of base is often a balance between reactivity and stability and may require screening for a specific reaction.
Q3: Can temperature and solvent affect the stability of this compound under basic conditions?
A3: Yes, both temperature and solvent can significantly impact stability. Higher reaction temperatures can increase the rate of both the desired reaction and the undesired protodeboronation. It is advisable to run reactions at the lowest temperature that allows for a reasonable reaction rate. The choice of solvent can also play a role, with aqueous-organic solvent mixtures commonly used in Suzuki-Miyaura couplings potentially facilitating protodeboronation.
Q4: Are there more stable alternatives to this compound for use in basic reaction conditions?
A4: Yes, converting the boronic acid to a boronic ester, such as a pinacol (B44631) ester or an N-methyliminodiacetic acid (MIDA) boronate, can enhance stability.[2][5] MIDA boronates are particularly noteworthy for their high stability under ambient conditions and their ability to slowly release the free boronic acid under specific basic conditions, which can help to minimize degradation in reactions like the Suzuki-Miyaura coupling.[5]
Troubleshooting Guides
Issue 1: Low yield in Suzuki-Miyaura coupling, with significant formation of 1-fluoro-2-methoxybenzene.
This issue is likely due to the protodeboronation of this compound.
Troubleshooting Steps:
-
Choice of Base: If using a strong base (e.g., NaOH, KOH), switch to a weaker base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Reaction Temperature: Lower the reaction temperature. While this may slow down the reaction, it can disproportionately reduce the rate of protodeboronation.
-
Use a Boronic Ester: Consider converting the boronic acid to a more stable form, such as a pinacol or MIDA boronate. MIDA boronates are particularly effective as they slowly release the boronic acid during the reaction.[5]
-
Water Content: Minimize the amount of water in the reaction mixture, as water is a proton source for protodeboronation.
-
Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation pathways.
Issue 2: Inconsistent reaction outcomes and poor reproducibility.
This may be due to the degradation of the this compound during storage or handling.
Troubleshooting Steps:
-
Storage: Store the boronic acid in a cool, dry place, preferably under an inert atmosphere. Avoid prolonged exposure to air and moisture.
-
Reagent Quality: Use freshly purchased or recently purified boronic acid. The purity of boronic acids can decrease over time.
-
Anhydride Formation: Be aware that boronic acids can form cyclic trimers called boroxines upon dehydration. While often reversible, this can affect the stoichiometry of the reaction.
Data Presentation
The following table provides illustrative data on the stability of a representative fluorinated phenylboronic acid under various basic conditions. Please note that this is a generalized example, and specific results for this compound may vary.
| Base (2 equivalents) | Solvent | Temperature (°C) | Time (hours) | % Degradation (Illustrative) |
| NaOH | Dioxane/H₂O (4:1) | 80 | 4 | 65 |
| K₂CO₃ | Dioxane/H₂O (4:1) | 80 | 4 | 25 |
| Cs₂CO₃ | Dioxane/H₂O (4:1) | 80 | 4 | 20 |
| K₃PO₄ | Dioxane/H₂O (4:1) | 80 | 4 | 15 |
| K₂CO₃ | Dioxane/H₂O (4:1) | 60 | 4 | 10 |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general method for determining the stability of this compound under specific basic conditions using HPLC analysis.
Materials:
-
This compound
-
Selected base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane/H₂O mixture)
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Internal standard (e.g., naphthalene)
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Reaction vials
-
Heating block or oil bath
-
HPLC system with a suitable column (e.g., C18)
Procedure:
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Prepare a stock solution of this compound and an internal standard in the chosen solvent.
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In a series of reaction vials, add the desired amount of base.
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To each vial, add a measured volume of the boronic acid stock solution.
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Seal the vials and place them in a heating block at the desired temperature.
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At specified time points (e.g., 0, 1, 2, 4, 8 hours), remove a vial from the heat and quench the reaction by acidifying with 1M HCl.
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Extract the organic components with a suitable solvent (e.g., ethyl acetate).
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Analyze the extracted samples by HPLC to determine the concentration of the remaining this compound relative to the internal standard.
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Plot the percentage of remaining boronic acid versus time to determine the degradation rate.
Visualizations
Caption: Base-promoted protodeboronation pathway.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting decision tree.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction | MDPI [mdpi.com]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Suzuki Coupling Products from 2-Fluoro-3-methoxyphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Suzuki coupling products derived from 2-Fluoro-3-methoxyphenylboronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of biaryl products synthesized using this compound.
Issue 1: The crude product is an oil and does not solidify, making recrystallization impossible.
-
Possible Cause: The presence of residual solvent or low-melting point impurities can prevent crystallization. The inherent properties of the synthesized biaryl product may also favor an oily state.
-
Solution:
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Ensure Complete Solvent Removal: Dry the crude product under high vacuum for an extended period to remove all residual solvent.
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Attempt Co-evaporation: Dissolve the oil in a volatile solvent like dichloromethane (B109758) or ethyl acetate (B1210297) and re-concentrate it under reduced pressure. Repeat this process 2-3 times to azeotropically remove stubborn solvent residues.
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Purification via Chromatography: If the product remains an oil, purification by column chromatography is the most effective method.[1][2][3]
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Trituration: If you suspect the presence of a small amount of impurity preventing solidification, try triturating the oil with a non-polar solvent like hexanes or pentane. This may selectively dissolve the impurities, potentially inducing crystallization of the desired product.
-
Issue 2: Column chromatography yields multiple fractions containing the desired product, resulting in a lower overall yield.
-
Possible Cause:
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Inappropriate Solvent System: The chosen eluent may not provide adequate separation between the product and closely related impurities.
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Column Overloading: Applying too much crude product to the column can lead to poor separation.
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Improper Column Packing: An unevenly packed column will result in band broadening and inefficient separation.
-
-
Solution:
-
Optimize the Eluent System: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good system will show a clear separation between the product spot and any impurity spots, with the product having an Rf value between 0.2 and 0.4. For biaryl compounds, gradients of ethyl acetate in hexanes are often effective.[3]
-
Reduce the Load: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica (B1680970) gel.
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Proper Column Packing: Ensure the silica gel is packed uniformly in the column without any air bubbles or cracks. A wet slurry packing method is generally reliable.
-
Issue 3: The purified product contains persistent impurities, as identified by NMR or LC-MS.
-
Possible Cause:
-
Homocoupling of this compound: This common side reaction produces a symmetrical biaryl impurity that can be difficult to separate from the desired product.
-
Protodeboronation: The boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-fluoro-2-methoxybenzene.
-
Residual Starting Materials: Unreacted this compound or the aryl halide coupling partner may remain.
-
-
Solution:
-
Address Homocoupling: This impurity is often less polar than the desired product. Careful optimization of column chromatography with a shallow solvent gradient can improve separation. To minimize its formation in the reaction, ensure thorough degassing of the reaction mixture and use a high-quality palladium catalyst.
-
Remove Protodeboronation Byproduct: 1-fluoro-2-methoxybenzene is typically volatile and can often be removed under high vacuum.
-
Remove Unreacted Boronic Acid: An aqueous wash with a mild base (e.g., 1M NaOH or NaHCO3 solution) during the work-up can help remove unreacted boronic acid and its byproducts.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective for removing minor impurities.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with this compound in Suzuki couplings?
A1: The most common impurities include:
-
Homocoupled product: 2,2'-difluoro-3,3'-dimethoxybiphenyl, arising from the coupling of two molecules of the boronic acid.
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Unreacted starting materials: Residual this compound and the aryl halide.
-
Protodeboronation product: 1-fluoro-2-methoxybenzene.
-
Palladium residues: The palladium catalyst and its ligands, which may require specific purification steps to remove for certain applications.
Q2: I have a solid product after initial work-up. Should I opt for column chromatography or recrystallization?
A2: The choice depends on the purity of your crude product.
-
For relatively clean products (>90% purity): Recrystallization is often the more efficient method to obtain a highly pure final product.
-
For crude mixtures with significant impurities: Column chromatography is generally necessary to separate the desired product from byproducts and unreacted starting materials. A subsequent recrystallization of the pooled, clean fractions from chromatography can provide a product of very high purity.
Q3: What are some recommended solvent systems for column chromatography of biaryls derived from this compound?
A3: A common starting point is a gradient of ethyl acetate in a non-polar solvent like hexanes or heptane. The polarity of the biaryl product will depend on the nature of the other aryl group. It is crucial to first determine an optimal solvent system using TLC.
Q4: How can I effectively remove palladium residues from my final product?
A4: While silica gel chromatography removes a significant portion of the palladium catalyst, trace amounts may remain. For applications requiring very low palladium levels (e.g., in pharmaceuticals), specialized scavengers or treatment with activated carbon may be necessary. An aqueous wash during the work-up can also help remove some of the inorganic palladium salts.
Experimental Protocols
General Work-up Procedure
-
Upon completion of the Suzuki coupling reaction, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
1M aqueous NaOH or NaHCO3 solution to remove unreacted boronic acid.
-
Water.
-
Brine (saturated aqueous NaCl solution) to facilitate phase separation.
-
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Purification by Flash Column Chromatography
-
Adsorbent: Silica gel (230-400 mesh).
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Eluent: A gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate), determined by prior TLC analysis.
-
Procedure: a. Prepare a slurry of silica gel in the initial, least polar eluent and pack the column. b. Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. c. Dry the adsorbed sample and carefully load it onto the top of the packed column. d. Elute the column with the chosen solvent gradient, collecting fractions. e. Monitor the fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure.
Purification by Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude solid product in various solvents at room temperature and with heating. An ideal solvent will dissolve the product when hot but not when cold. Common solvents for biaryls include ethanol, isopropanol, toluene, or mixtures such as ethyl acetate/hexanes.
-
Procedure: a. Dissolve the crude product in the minimum amount of boiling solvent. b. If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered. c. Allow the solution to cool slowly to room temperature to induce crystal formation. d. Further cool the flask in an ice bath to maximize crystal yield. e. Collect the crystals by vacuum filtration, washing with a small amount of cold solvent. f. Dry the purified crystals under vacuum.
Data Presentation
The following tables provide illustrative data for the purification of a representative Suzuki coupling product: 2-(4-methylphenyl)-1-fluoro-3-methoxybenzene .
Table 1: Purification of 2-(4-methylphenyl)-1-fluoro-3-methoxybenzene by Column Chromatography
| Parameter | Value |
| Crude Product Mass | 1.25 g |
| Purity of Crude Product (by ¹H NMR) | ~85% |
| Column Chromatography Conditions | Silica gel, 5% to 15% Ethyl Acetate in Hexanes |
| Mass of Purified Product | 1.02 g |
| Purity of Final Product (by ¹H NMR) | >98% |
| Yield from Purification | 81.6% |
Table 2: Purification of 2-(4-methylphenyl)-1-fluoro-3-methoxybenzene by Recrystallization
| Parameter | Value |
| Crude Product Mass (after chromatography) | 1.00 g |
| Purity Before Recrystallization | >98% |
| Recrystallization Solvent | Ethanol/Water |
| Mass of Recrystallized Product | 0.88 g |
| Purity of Final Product (by ¹H NMR) | >99.5% |
| Yield from Recrystallization | 88.0% |
Visualizations
Caption: Decision workflow for purification method selection.
Caption: Troubleshooting logic for common impurities.
References
Technical Support Center: 2-Fluoro-3-methoxyphenylboronic Acid in Suzuki-Miyaura Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Fluoro-3-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The unique electronic properties of this reagent, arising from the ortho-fluoro and meta-methoxy substituents, can influence its reactivity and propensity for side reactions, most notably homocoupling.
Troubleshooting Guide: Managing Homocoupling Side Reactions
Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling, leading to the formation of symmetrical biaryls. This depletes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification. The following guide provides a systematic approach to diagnosing and mitigating homocoupling when using this compound.
Logical Troubleshooting Workflow
This workflow provides a step-by-step process to identify and address the root cause of excessive homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling with this compound?
A1: Homocoupling of boronic acids in Suzuki-Miyaura reactions is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to form the homocoupled product and regenerate Pd(0). Rigorous exclusion of oxygen is critical to suppress this pathway.[1][2]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled dimer and the active Pd(0) catalyst.[1][2] This is often a problem at the beginning of the reaction before the cross-coupling catalytic cycle is fully established.
Q2: How do the fluoro and methoxy (B1213986) substituents on this compound affect its reactivity and stability?
A2: The electronic effects of the substituents can be complex. The ortho-fluoro group is electron-withdrawing, which can increase the rate of transmetalation.[3] However, polyfluorinated phenylboronic acids can also be prone to protodeboronation (cleavage of the C-B bond) under basic conditions.[3] The meta-methoxy group is electron-donating, which is generally beneficial for the Suzuki reaction.[4] The interplay of these effects means that while the boronic acid may be reactive, care must be taken to avoid degradation, which can be exacerbated by harsh basic conditions or prolonged reaction times at elevated temperatures.
Q3: Which palladium catalyst and ligand combinations are recommended to minimize homocoupling?
A3: The choice of catalyst and ligand is crucial.
-
Palladium Source: To avoid the initial homocoupling burst, it is often preferable to use a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄, or a modern precatalyst (e.g., Buchwald G3 or G4 precatalysts) that cleanly generates the active Pd(0) species.[1]
-
Ligands: Bulky, electron-rich phosphine ligands are highly effective at promoting the desired cross-coupling over homocoupling.[5] Their steric bulk can hinder the formation of intermediates that lead to dimerization, while their electron-donating properties facilitate the rate-limiting oxidative addition step, especially with electron-rich aryl halides.[5] Examples include Buchwald ligands (e.g., SPhos, XPhos) and trialkylphosphines (e.g., P(t-Bu)₃).
Q4: What is the influence of the base and solvent on homocoupling?
A4: The base and solvent system should be chosen carefully.
-
Base: Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are often preferred as they are generally less likely to promote homocoupling compared to strong bases like sodium hydroxide.[5] The base must be of high purity, as impurities can affect catalyst activity.
-
Solvent: Aprotic solvents like 1,4-dioxane (B91453), toluene, and tetrahydrofuran (B95107) (THF) are commonly used and can be effective at minimizing homocoupling.[6] If an aqueous solvent system is used, it can promote protodeboronation of the boronic acid, especially with sensitive substrates.[3] If water is necessary, minimizing the reaction time and temperature is advisable.
Data Summary
The following tables provide a summary of recommended starting conditions and a comparison of common bases for Suzuki-Miyaura coupling reactions, which can be adapted for this compound.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Range | Rationale |
| Catalyst Loading | 0.5 - 2.5 mol% | Sufficient for most reactions; higher loading may be needed for challenging substrates but increases cost and potential for side reactions. |
| Ligand:Pd Ratio | 1:1 to 4:1 | Dependent on the specific ligand and palladium source. Insufficient ligand can lead to catalyst decomposition.[1] |
| Base Equivalents | 1.5 - 3.0 eq | Relative to the limiting reagent. Insufficient base can stall the reaction.[1] |
| Temperature | 80 - 110 °C | Many Suzuki couplings require heating, but excessive heat can accelerate catalyst decomposition and side reactions.[1] |
Table 2: Effect of Various Bases on Suzuki Coupling
| Base | Strength | Common Solvents | Notes |
| K₃PO₄ | Strong | Dioxane, Toluene, THF | Often effective for challenging couplings, including those with electron-rich partners.[5] |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | A common and often effective choice; less likely to promote homocoupling than strong bases. |
| Cs₂CO₃ | Strong | Dioxane, THF | Highly effective, particularly for difficult couplings, but more expensive.[5] |
| NaOH | Very Strong | Aqueous mixtures | Can promote homocoupling and other side reactions; use with caution. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a representative starting point and may require optimization for specific coupling partners.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 - 3.0 eq).[6]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.[6]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 v/v mixture of 1,4-dioxane and water) via syringe.[6]
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol for Rigorous Deoxygenation (Freeze-Pump-Thaw)
For particularly oxygen-sensitive reactions where homocoupling is a significant issue:
-
After adding the solvent to the solid reagents under an inert atmosphere, freeze the mixture in a liquid nitrogen bath until it is completely solid.
-
Apply a high vacuum to the flask for several minutes to remove gases from above the frozen solvent.
-
Close the flask to the vacuum and remove it from the liquid nitrogen bath. Allow the mixture to thaw completely. During this process, dissolved gases will bubble out of the solution.
-
Backfill the flask with an inert gas.
-
Repeat this freeze-pump-thaw cycle at least two more times to ensure the removal of dissolved oxygen.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
low yield in Suzuki coupling with 2-Fluoro-3-methoxyphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in Suzuki coupling reactions, with a specific focus on the use of 2-Fluoro-3-methoxyphenylboronic acid.
Troubleshooting Guide: Low Yield with this compound
Low yields in Suzuki coupling reactions involving this compound can be attributed to a combination of steric hindrance from the ortho-fluoro group and the electronic effects of both the fluoro and methoxy (B1213986) substituents. This guide provides a systematic approach to troubleshoot and optimize your reaction conditions.
Question: Why is my Suzuki coupling reaction with this compound resulting in a low yield?
Answer:
Low yields with this substrate are often due to a combination of factors that hinder the catalytic cycle. The primary challenges include:
-
Steric Hindrance: The ortho-fluoro substituent can sterically impede the approach of the boronic acid to the palladium center during the crucial transmetalation step.
-
Electronic Effects: The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the ipso-carbon, slowing down transmetalation. Conversely, the meta-methoxy group is electron-donating, which can influence the overall electron density of the aromatic ring.
-
Protodeboronation: Fluorinated arylboronic acids can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions.[1][2]
-
Catalyst Inhibition or Decomposition: Suboptimal ligand choice or reaction conditions can lead to the formation of inactive palladium species.
Here is a step-by-step guide to address these issues:
1. Catalyst and Ligand Selection:
The choice of the palladium catalyst and, more importantly, the phosphine (B1218219) ligand is critical for overcoming the steric and electronic challenges posed by this compound. For sterically hindered and electronically challenging substrates, bulky and electron-rich ligands are often required to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[3][4]
-
Recommended Ligands: Consider using bulky, electron-rich monophosphine ligands from the Buchwald or Fu groups.
-
Precatalysts: Using pre-formed palladium precatalysts can ensure the efficient generation of the active Pd(0) species.[1]
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective Pd(0) or Pd(II) precursors. |
| Ligand | SPhos, XPhos, RuPhos, P(tBu)₃, PCy₃ | Bulky and electron-rich ligands that can stabilize the palladium center and facilitate the coupling of hindered substrates.[3][5] |
| Catalyst Loading | 1-5 mol% | Higher catalyst loading might be necessary for challenging substrates, but excessive amounts can lead to side reactions. |
2. Base Selection:
The base plays a crucial role in the activation of the boronic acid for transmetalation. For sterically hindered boronic acids, the choice of base can significantly impact the reaction yield.
| Base | Recommended Conditions | Notes |
| Potassium Phosphate (K₃PO₄) | 2-3 equivalents | A strong, non-nucleophilic base often effective for hindered couplings. Can be used in anhydrous or aqueous conditions.[3] |
| Cesium Carbonate (Cs₂CO₃) | 2-3 equivalents | A strong base that is often effective when other bases fail, particularly for electron-deficient partners. |
| Cesium Fluoride (CsF) | 2-3 equivalents | Can be particularly effective for couplings involving fluorinated boronic acids, potentially by forming a more reactive trifluoroborate species in situ.[3] |
3. Solvent System:
The solvent system must be capable of dissolving all reaction components and should be chosen to favor the desired reaction pathway. Degassing the solvent is crucial to prevent oxidation of the catalyst and homocoupling of the boronic acid.
| Solvent System | Recommendation | Rationale |
| Aprotic Polar Solvents | Dioxane, THF, Toluene | Commonly used and effective for a wide range of Suzuki couplings. |
| Aqueous Mixtures | Dioxane/Water, THF/Water | The presence of water can aid in dissolving the base and facilitate the formation of the active boronate species. However, excess water can promote protodeboronation.[6] |
4. Reaction Temperature and Time:
Due to the steric hindrance, higher reaction temperatures and longer reaction times may be necessary to achieve a reasonable conversion.
| Parameter | Recommendation |
| Temperature | 80-110 °C |
| Time | 12-24 hours |
Monitoring the reaction progress by TLC or GC/LC-MS is essential to determine the optimal reaction time and to check for the consumption of starting materials and the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions I should be aware of when using this compound?
A1: The two most common side reactions are:
-
Protodeboronation: This is the replacement of the -B(OH)₂ group with a hydrogen atom, leading to the formation of 2-fluoro-3-methoxyanisole. This is often promoted by excessive water or high temperatures in the presence of a base.[2] Using anhydrous conditions or minimizing the amount of water can help mitigate this.
-
Homocoupling: This is the self-coupling of the boronic acid to form a symmetrical biaryl. This can be minimized by ensuring the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) and by using the appropriate catalyst loading.
Q2: My reaction is not proceeding at all. What should be the first thing to check?
A2: If there is no product formation, the most likely issues are related to the catalyst activity or the reaction setup.
-
Catalyst Activation: Ensure your palladium source and ligand are of good quality and that the active Pd(0) catalyst is being formed. Using a precatalyst can be beneficial.[1]
-
Inert Atmosphere: Oxygen can deactivate the catalyst. Ensure your reaction flask was properly purged with an inert gas and that all solvents were thoroughly degassed.
-
Reagent Quality: Verify the purity of your boronic acid, aryl halide, and base. Boronic acids can degrade upon storage.
Q3: I am observing the formation of multiple unidentified byproducts. What could be the cause?
A3: The formation of multiple byproducts could be due to:
-
Reaction Temperature: Excessively high temperatures can lead to decomposition of the starting materials, products, or the catalyst.
-
Ligand Decomposition: Some phosphine ligands can degrade at high temperatures.
-
Competing Reactions: Depending on the functional groups on your coupling partner, other side reactions might be occurring.
Consider running the reaction at a lower temperature for a longer period and ensure all reagents are pure.
Experimental Protocols
General Procedure for Suzuki Coupling with this compound:
This protocol is a starting point and may require optimization for your specific aryl halide.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos-Pd-G3, 1-5 mol%) or the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 5-10 mL of dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: General experimental workflow for a Suzuki coupling reaction.
Caption: Troubleshooting decision tree for low Suzuki coupling yields.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
stability of 2-Fluoro-3-methoxyphenylboronic acid in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Fluoro-3-methoxyphenylboronic acid in various solvents. This resource is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific quantitative stability data for this compound in various organic solvents is not extensively available in published literature. The information provided herein is based on general knowledge of boronic acid chemistry and available data for analogous compounds. It is highly recommended to perform stability studies under your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
This compound is a functionalized arylboronic acid commonly used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 352303-67-4[2] |
| Molecular Formula | C₇H₈BFO₃[3] |
| Molecular Weight | 169.95 g/mol [3] |
| Appearance | White to off-white powder or crystalline solid[] |
| Melting Point | 117-122 °C[2] |
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the integrity of this compound, it is crucial to store and handle it properly. The following are general recommendations:
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5] For long-term storage, refrigeration at -20°C is recommended.[]
-
Handling: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or under a fume hood. Avoid dust formation.[2]
-
Incompatible Materials: Avoid strong oxidizing agents.
Q3: What is the solubility of this compound in common organic solvents?
Quantitative solubility data for this compound is limited. However, qualitative solubility information is available. For comparison, the solubility of the parent compound, phenylboronic acid, is also provided, which is generally soluble in most polar organic solvents.[6] The large, nonpolar pyrene (B120774) group is expected to decrease solubility in polar solvents and increase it in nonpolar aromatic solvents compared to the parent acid.[6]
| Solvent | This compound | Phenylboronic Acid (Analogous Compound) |
| Chloroform | Slightly soluble (heated)[] | Soluble |
| DMSO | Slightly soluble[] | Soluble |
| Methanol | Slightly soluble[] | Soluble |
| Acetone | Data not available | Soluble |
| 3-Pentanone | Data not available | Soluble |
| Dipropyl ether | Data not available | Soluble |
| Methylcyclohexane | Data not available | Very low solubility |
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been detailed in the literature, boronic acids, in general, are susceptible to three main degradation pathways:
-
Protodeboronation: This involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This is often promoted by aqueous or protic media.
-
Oxidation: The boronic acid group can be oxidized, particularly in the presence of air or other oxidizing agents.
-
Boroxine (B1236090) Formation: Three molecules of a boronic acid can undergo intermolecular dehydration to form a six-membered cyclic anhydride (B1165640) called a boroxine. This process is often reversible in the presence of water.
Q5: How can I assess the stability of this compound in my solvent of choice?
Troubleshooting Guide
Q1: My Suzuki-Miyaura reaction with this compound is giving a low yield. Could instability be the cause?
Yes, the instability of the boronic acid is a common reason for low yields in Suzuki-Miyaura reactions.[7] Here are some troubleshooting steps related to the stability of this compound:
-
Use Fresh Reagent: Boronic acids can degrade upon storage. It is best to use a freshly opened bottle or a recently purchased batch.
-
Consider Boronate Esters: If instability is a persistent issue, consider converting the boronic acid to a more stable derivative, such as a pinacol (B44631) boronate ester, before the coupling reaction.[7]
-
Reaction Conditions:
-
Degas Solvents: Thoroughly degas your reaction solvents to remove oxygen, which can cause oxidative degradation of the boronic acid.[7]
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Temperature: While heating is often necessary, prolonged exposure to high temperatures can accelerate degradation. Monitor the reaction progress and avoid unnecessarily long reaction times.[7]
-
Q2: I observe unexpected peaks in the NMR or LC-MS of my reaction mixture containing this compound. What could they be?
Unexpected peaks could be due to the degradation of the boronic acid. Based on the common degradation pathways, these byproducts could be:
-
1-Fluoro-2-methoxybenzene: The product of protodeboronation.
-
2-Fluoro-3-methoxyphenol: A potential product of oxidation.
-
Trimeric Boroxine: This cyclic anhydride may be present, especially if the sample was prepared in a non-aqueous solvent and allowed to stand.
Q3: How can I minimize the degradation of this compound during my experiments?
To minimize degradation, consider the following best practices:
-
Solvent Choice: Use anhydrous solvents when possible, especially if boroxine formation is a concern.
-
Inert Atmosphere: Handle the solid and prepare solutions under an inert atmosphere.
-
Temperature Control: Avoid excessive heating. If a reaction requires high temperatures, consider using a more stable boronate ester.
-
pH Control: In aqueous solutions, the pH can influence the rate of protodeboronation. The stability of boronic acids is often pH-dependent.
Experimental Protocols
Protocol 1: Determination of Solubility using the Shake-Flask Method [6]
This protocol is based on the OECD 105 guideline for determining the solubility of substances in water, adapted for organic solvents.
-
Preparation: Add an excess amount of this compound to a flask containing the chosen solvent. Ensure that a solid phase remains.
-
Equilibration: Seal the flask and place it in a constant temperature shaker bath (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the solid to settle. Carefully take a sample of the supernatant. It may be necessary to centrifuge or filter the sample to remove any suspended solid particles.
-
Analysis: Determine the concentration of the dissolved this compound in the clear solution using a validated analytical method such as HPLC-UV.
-
Calculation: The solubility is reported as the average concentration from replicate experiments.
Protocol 2: Stability Assessment by HPLC-UV [8]
This protocol provides a framework for quantitatively monitoring the degradation of this compound over time.
-
Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Sample Incubation: Aliquot the stock solution into several sealed vials and store them under the desired conditions (e.g., room temperature, protected from light).
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove a vial and immediately analyze the sample by a validated HPLC-UV method.
-
Data Analysis: Plot the concentration of this compound as a function of time. From this data, you can calculate the degradation rate and the half-life of the compound under the tested conditions.
| Parameter | Recommendation |
| Column | C18 reverse-phase column |
| Mobile Phase | A gradient of water and acetonitrile (B52724) with a suitable modifier (e.g., formic acid or ammonium (B1175870) acetate) |
| Detection | UV detection at a wavelength where the compound has significant absorbance (e.g., around 270 nm) |
| Internal Standard | Use of an internal standard is recommended for improved accuracy |
References
impact of temperature on 2-Fluoro-3-methoxyphenylboronic acid coupling efficiency
Welcome to the technical support center for experiments involving 2-Fluoro-3-methoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing coupling reactions and troubleshooting common issues, with a specific focus on the impact of reaction temperature.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues users may encounter.
Q1: My Suzuki-Miyaura coupling reaction with this compound has a low yield. What is the first parameter I should investigate?
A1: Low yield is a common problem that can often be traced to suboptimal reaction temperature. Temperature is a critical parameter that must be balanced to achieve a sufficient reaction rate while minimizing the degradation of reagents and catalysts.[1] For an electron-rich and sterically influenced substrate like this compound, starting with a moderate temperature (e.g., 80 °C) is recommended.[2] If the reaction is sluggish, the temperature can be cautiously increased in increments (e.g., to 90-100 °C).[3][4] However, excessive heat can accelerate catalyst decomposition and unwanted side reactions.[5]
Q2: What are the potential risks of setting the reaction temperature too high?
A2: While higher temperatures can increase reaction rates, exceeding the optimal range can lead to several problems:
-
Catalyst Decomposition: Palladium catalysts, especially those with phosphine (B1218219) ligands, can degrade at high temperatures, forming inactive palladium black.[5] This halts the catalytic cycle.
-
Protodeboronation: Boronic acids are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond. This process is often accelerated by high temperatures, effectively destroying the nucleophile.[6] Fluorinated arylboronic acids can be particularly sensitive to this side reaction.[7]
-
Increased Side Reactions: Higher temperatures can promote undesired side reactions, such as the homocoupling of the boronic acid.[5]
Q3: My reaction is not proceeding at a moderate temperature (e.g., 80 °C). What should I do before increasing the heat?
A3: Before raising the temperature, verify other critical reaction parameters:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be inefficient. For challenging substrates, consider more robust systems, such as Buchwald ligands (e.g., SPhos, XPhos) paired with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[8][9]
-
Base Selection: Ensure you are using an appropriate base. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective, especially for electron-rich or sterically hindered partners.[8]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, THF) and water is often beneficial. Water can help dissolve the inorganic base and may facilitate key steps in the catalytic cycle.[3][8]
-
Atmosphere Control: Oxygen can deactivate the active Pd(0) catalyst.[5][6] Ensure your solvent and reaction vessel have been thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[5]
Q4: I am observing a significant amount of homocoupled biaryl byproduct. How is this related to temperature?
A4: Homocoupling is often a result of oxygen in the reaction mixture, which facilitates the oxidative coupling of two boronic acid molecules.[1][9] While not directly caused by temperature, higher temperatures can exacerbate the problem if degassing has been insufficient. The best solution is to improve your degassing technique.[5] Additionally, using a direct Pd(0) source like Pd(PPh₃)₄ instead of a Pd(II) precatalyst can sometimes mitigate this issue, as the in-situ reduction of Pd(II) can consume some of the boronic acid and lead to homocoupling.[5]
Data Presentation: Impact of Temperature on Yield
The following table presents hypothetical, yet illustrative, data on the effect of temperature on the yield of a Suzuki-Miyaura coupling reaction between this compound and a generic aryl bromide. This data is intended for guidance and optimization purposes.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 1 | Room Temperature | 24 | < 5 | Reaction is extremely sluggish; starting materials largely unreacted.[10] |
| 2 | 65 | 12 | 51 | Moderate conversion observed, but requires extended reaction time.[3] |
| 3 | 80 | 8 | 75 | Good conversion and yield; considered a good starting point for optimization.[2] |
| 4 | 100 | 6 | 88 | Excellent yield with reduced reaction time.[4] |
| 5 | 120 | 6 | 65 | Decreased yield observed, likely due to catalyst decomposition or protodeboronation.[1][5] |
| Reaction Conditions (Hypothetical): this compound (1.2 equiv), Aryl Bromide (1.0 equiv), Pd(dppf)Cl₂ (3 mol%), K₃PO₄ (2.0 equiv), Dioxane/H₂O (4:1). |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling Optimization
This protocol provides a standardized starting point for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
-
Reagent Preparation: In an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[1][9]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water) via syringe under a positive pressure of inert gas.[8][9]
-
Heating and Monitoring: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80 °C). Monitor the reaction progress by TLC, GC, or LC-MS at regular intervals (e.g., 1, 2, 4, and 8 hours).
-
Work-up: Once the reaction has reached completion (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (B1210297) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired biaryl compound.[1]
Mandatory Visualizations
Caption: Troubleshooting logic for low-yield Suzuki-Miyaura reactions.
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
2-Fluoro-3-methoxyphenylboronic acid vs other substituted phenylboronic acids
An Objective Comparison of 2-Fluoro-3-methoxyphenylboronic Acid and Other Substituted Phenylboronic Acids in Synthetic Chemistry
Introduction
Phenylboronic acids are indispensable reagents in modern organic synthesis, primarily serving as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone for the formation of carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The reactivity, stability, and selectivity of a phenylboronic acid are profoundly influenced by the nature and position of substituents on the phenyl ring.
This guide provides a comparative analysis of this compound against other substituted phenylboronic acids. We will examine how different electronic and steric factors of substituents affect performance in cross-coupling reactions, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Influence of Phenyl Ring Substitution on Reactivity and Stability
The substituents on the phenyl ring of a boronic acid dictate its electronic properties and steric profile, which in turn affects its performance in catalytic cycles.
-
Electronic Effects: Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) increase the electron density on the boron atom, which can facilitate the crucial transmetalation step in the Suzuki-Miyaura coupling. Conversely, electron-withdrawing groups (EWGs) such as fluoro (-F) or trifluoromethyl (-CF₃) decrease electron density. While this may hinder transmetalation, it can also increase the Lewis acidity of the boron atom, influencing its interaction with the base and the formation of the active boronate species.[3]
-
Steric Effects: Substituents at the ortho position to the boronic acid group can introduce steric hindrance, potentially slowing down the reaction rate. However, ortho substituents can also lead to unique reactivity or selectivity through intramolecular interactions. For instance, an ortho-methoxy group may participate in palladium chelation during the catalytic cycle, influencing the reaction outcome.[4]
-
Positional Isomerism: The position of the substituent (ortho, meta, or para) is critical. For example, the acidity of (trifluoromethoxy)phenylboronic acid is significantly higher for the meta and para isomers compared to the ortho isomer. This is because the bulky ortho substituent sterically inhibits the formation of the tetrahedral boronate ion, overriding the strong inductive effect of the group.[3]
This compound possesses a unique combination of a moderately electron-withdrawing fluorine atom and an electron-donating methoxy group. This specific substitution pattern is reported to enhance both reactivity and selectivity in cross-coupling reactions, making it a valuable building block for complex molecules.[1][5]
Caption: Logical flow of substituent effects on boronic acid properties.
Quantitative Comparison of Substituted Phenylboronic Acids
The performance of different phenylboronic acids can be quantitatively compared through reaction yields in standardized coupling reactions and by their intrinsic chemical properties, such as acidity (pKa).
Performance in Suzuki-Miyaura Coupling
The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of various substituted phenylboronic acids with an SEM-protected bromopyrrole under consistent reaction conditions. This provides a direct comparison of how different substituents affect coupling efficiency.
Table 1: Comparison of Yields in the Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids
| Phenylboronic Acid | Substituent(s) & Position | Yield (%) |
|---|---|---|
| Phenylboronic acid | None | 92 |
| 2-Fluorophenylboronic acid | 2-F | 89 |
| 2-Chlorophenylboronic acid | 2-Cl | 85 |
| 2-Methoxyphenylboronic acid | 2-OCH₃ | 87 |
| 4-Methoxyphenylboronic acid | 4-OCH₃ | 77 |
| 2-Methylphenylboronic acid | 2-CH₃ | 75 |
| 4-Methylphenylboronic acid | 4-CH₃ | 91 |
Data sourced from a study on the synthesis of aryl-substituted pyrroles.[6] Reaction conditions: Phenylboronic acid analog (1.5 equiv.), 4-bromo-1-(triethylsilyl)ethoxymethyl-1H-pyrrole (1 equiv.), Pd(PPh₃)₄ (10 mol%), Cs₂CO₃ (2 equiv.) in dioxane/H₂O (4:1) at 90 °C.[6]
From this data, it is evident that both electronic and steric effects are at play. The ortho-substituted methoxy- and fluoro-phenylboronic acids gave high yields (87-89%), comparable to the unsubstituted version. However, the sterically larger ortho-chloro and ortho-methyl groups led to slightly lower efficiencies.
Acidity (pKa) Comparison
The Lewis acidity of boronic acids, reflected in their pKa values, influences their activation by a base. The table below compares the pKa of phenylboronic acids with different electron-withdrawing substituents.
Table 2: pKa Values of Various Monosubstituted Phenylboronic Acids
| Substituent (X) | pKa (ortho) | pKa (meta) | pKa (para) |
|---|---|---|---|
| -F | 8.78 | 8.32 | 8.52 |
| -OCH₃ | 9.30 | 8.68 | 8.88 |
| -OCF₃ | 9.46 | 7.81 | 7.97 |
| -CF₃ | 8.50 | 8.19 | 8.21 |
Data sourced from a study on (trifluoromethoxy)phenylboronic acids.[3]
A lower pKa value indicates a stronger acid. The data shows that the acidity is highly dependent on the substituent's nature and position. Notably, for strongly withdrawing groups like -OCF₃, the ortho isomer is a much weaker acid than its meta and para counterparts due to steric inhibition of boronate formation.[3] This highlights the complex interplay of factors that researchers must consider.
Experimental Protocols
A reliable and optimized protocol is crucial for achieving high yields and reproducibility in cross-coupling reactions.
General Protocol for Suzuki-Miyaura Cross-Coupling
This procedure is a generalized starting point for the coupling of an aryl halide with a phenylboronic acid and may require optimization for specific substrates.[6][7]
Materials:
-
Aryl halide (1.0 equiv.)
-
Phenylboronic acid (1.2–1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2–10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0–3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF, often with Water)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, the phenylboronic acid, the palladium catalyst, and the base under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir vigorously.
-
Monitor the reaction progress using TLC or LC-MS (typically 4–24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism is key to troubleshooting and optimization. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. The substituted phenylboronic acid plays its critical role during the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice of substituted phenylboronic acid is a critical parameter for the success of Suzuki-Miyaura cross-coupling reactions. While general trends can be predicted, the optimal choice is highly substrate-dependent.
-
This compound stands out as a versatile and highly reactive building block. Its unique electronic profile, stemming from the combination of a fluoro and a methoxy group, allows for efficient carbon-carbon bond formation, making it a preferred choice in the synthesis of complex pharmaceuticals and functional materials.[1][5]
-
Ortho-substituted acids can exhibit unique behavior due to steric effects or intramolecular chelation, which can either hinder or, in some cases, promote the reaction.[4]
-
Acids with strong EWGs may require modified or more active catalytic systems to achieve efficient coupling.
-
Stability is a key concern, as some boronic acids, particularly certain polyfluorinated or heterocyclic variants, are prone to competitive protodeboronation, which consumes the starting material.[8][9]
Ultimately, a careful consideration of the electronic and steric properties of the substituents, supported by empirical data and protocol optimization, will guide the researcher to the most suitable phenylboronic acid for their specific synthetic challenge.
References
- 1. chemimpex.com [chemimpex.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Reactivity Face-Off: A Comparative Guide to 2-Fluorophenylboronic Acid and 2-Methoxyphenylboronic Acid in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic campaigns. Phenylboronic acids are a cornerstone of modern synthetic chemistry, particularly in the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of the reactivity of two commonly employed ortho-substituted phenylboronic acids: 2-fluorophenylboronic acid and 2-methoxyphenylboronic acid, supported by experimental data, to aid in the rational selection of these reagents.
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is profoundly influenced by the electronic and steric nature of its substituents. In the case of 2-substituted phenylboronic acids, the proximity of the substituent to the boronic acid moiety introduces a layer of complexity that impacts reaction kinetics and yields.
Electronic and Steric Effects at Play
The key steps in the Suzuki-Miyaura catalytic cycle are oxidative addition, transmetalation, and reductive elimination. The electronic properties of the substituent on the phenylboronic acid primarily affect the transmetalation step.
2-Fluorophenylboronic acid possesses an electron-withdrawing fluorine atom. This inductive effect decreases the electron density on the aromatic ring, which generally enhances the rate of transmetalation.[1] A more electrophilic boronic acid is believed to facilitate the transfer of the aryl group to the palladium center.
Conversely, 2-methoxyphenylboronic acid features an electron-donating methoxy (B1213986) group. The methoxy group increases the electron density on the phenyl ring through a resonance effect, which can decelerate the transmetalation step.[1]
From a steric perspective, both substituents being in the ortho position can introduce steric hindrance, potentially impeding the approach of the boronic acid to the palladium complex. The relative steric bulk of the fluoro and methoxy groups can therefore influence reaction rates.
Quantitative Reactivity Comparison
The data below is extracted from the study and showcases the isolated yields of mono-, di-, and tri-substituted products under specific reaction conditions.
| Phenylboronic Acid | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Products | Isolated Yield (%) |
| 2-Methoxyphenylboronic acid | 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 90 | 2 | Mono-, Di-, and Tri-arylated pyridines | Not specified individually |
| 2-Chlorophenylboronic acid | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 90 | 2 | Mono-, Di-, and Tri-arylated pyridines | Not specified individually |
While the study focused on the regioselectivity and synthesis of atropisomers and did not provide a simple total yield for direct comparison in a single value, the detailed product distribution suggests that the reaction with 2-methoxyphenylboronic acid proceeded efficiently.[1] It is important to note that in the case of 2-methoxyphenylboronic acid, the authors observed an additional metal-oxygen chelation effect in the transition state, which was not present with the 2-chloro analogue and influenced the product selectivity.[1] This suggests a mechanistic nuance that can affect the outcome of the reaction beyond simple electronic and steric arguments.
Based on general principles, one would predict that the electron-withdrawing nature of the fluorine atom in 2-fluorophenylboronic acid would lead to a faster transmetalation step compared to the electron-donating methoxy group in 2-methoxyphenylboronic acid . However, the potential for chelation assistance from the methoxy group in the latter could lead to comparable or even favorable reaction outcomes under certain conditions.
Experimental Protocols
A general experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This should be optimized for specific substrates and desired outcomes.
Materials:
-
Aryl halide (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Water (if using a biphasic system)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, the phenylboronic acid, the base, and the palladium catalyst.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
References
A Researcher's Guide to the HPLC Analysis of Biaryl Products from 2-Fluoro-3-methoxyphenylboronic Acid
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel biaryl compounds, this guide offers a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of products derived from the Suzuki-Miyaura coupling of 2-Fluoro-3-methoxyphenylboronic acid. This document provides objective comparisons with alternative analytical techniques and is supported by detailed experimental protocols and data presented in a clear, comparative format.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex molecules, including a wide array of biaryl compounds.[1][2][3] Biaryls are prevalent structural motifs in pharmaceuticals and functional materials. The analysis of the resulting products, particularly those derived from sterically hindered or electronically complex precursors like this compound, is critical for reaction monitoring, purity assessment, and stereochemical determination. Due to the potential for atropisomerism in ortho-substituted biaryls, where rotation around the aryl-aryl bond is restricted, chiral separation techniques are often necessary.[4][5][6]
This guide focuses on providing practical, data-driven insights into the HPLC analysis of such compounds, comparing common reversed-phase and chiral HPLC methods. Furthermore, it explores alternative technologies like Supercritical Fluid Chromatography (SFC) to offer a broader perspective on available analytical strategies.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is paramount for obtaining accurate and reliable data on the purity and enantiomeric excess of biaryl products. While HPLC is a workhorse in many laboratories, other techniques offer distinct advantages in specific contexts.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Chiral HPLC | Supercritical Fluid Chromatography (SFC) |
| Primary Application | Purity assessment, reaction monitoring, quantification of achiral products and impurities. | Enantiomeric separation and quantification of atropisomers.[5] | Chiral and achiral separations, particularly for thermally labile or poorly soluble compounds.[7][8][9] |
| Selectivity | Based on hydrophobicity. | Based on stereospecific interactions with a chiral stationary phase (CSP).[4] | Can offer unique selectivity based on polarity and molecular shape, often complementary to HPLC.[9] |
| Typical Mobile Phase | Water/Acetonitrile (B52724) or Water/Methanol gradients with acid/base modifiers.[10][11] | Hexane/Isopropanol, Hexane/Ethanol, or other normal-phase solvents.[4] | Supercritical CO2 with a co-solvent (e.g., Methanol, Ethanol).[8] |
| Analysis Time | Typically 5-30 minutes.[12] | Can be longer, depending on the resolution required. | Generally faster than HPLC due to lower viscosity of the mobile phase.[7][9] |
| Environmental Impact | Moderate, due to organic solvent consumption.[10] | High, due to the use of non-polar organic solvents. | Lower, as CO2 is the primary mobile phase component.[7] |
| Cost | Relatively low instrument and solvent cost. | Higher cost for specialized chiral columns. | Higher initial instrument cost. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful analytical method implementation. Below are representative protocols for the achiral and chiral HPLC analysis of a model biaryl product from a Suzuki coupling reaction.
Sample Preparation for HPLC Analysis
Proper sample preparation is crucial to remove interferences and ensure compatibility with the HPLC system.[13]
-
Reaction Quenching: After the Suzuki-Miyaura reaction is deemed complete, quench the reaction mixture. A typical procedure involves adding 500 µL of a prepared quench solution (e.g., a solution containing an internal standard) to each reaction vial.[14]
-
Extraction: If necessary, perform a liquid-liquid extraction to separate the organic products from the aqueous phase and inorganic salts.[13]
-
Dilution: Dilute the crude reaction product in a suitable solvent, such as acetonitrile or the initial mobile phase, to a concentration of approximately 1 mg/mL.[12]
-
Filtration: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column or system.[12]
Protocol 1: Achiral Reversed-Phase HPLC Analysis
This method is suitable for determining the purity of the biaryl product and monitoring the consumption of starting materials.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Protocol 2: Chiral HPLC Analysis
This method is designed to separate and quantify the atropisomers of the biaryl product.
-
HPLC System: A standard HPLC system with a UV or Diode Array Detector.
-
Column: Chiral Stationary Phase (CSP) column (e.g., a cyclofructan-based or polysaccharide-based column).[4]
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for the specific biaryl product.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C (temperature can be optimized to improve separation).[4]
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Visualizing the Workflow and Logic
To better illustrate the experimental process and decision-making in method selection, the following diagrams are provided.
The diagram above outlines the general workflow from the crude reaction mixture to the final data analysis using both achiral and chiral HPLC methods.
This decision tree provides a logical framework for selecting the most appropriate analytical technique based on the specific research question, highlighting the primary applications of each method.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
NMR Characterization of Biaryl Compounds Synthesized via Suzuki-Miyaura Coupling: A Comparative Guide Featuring 2-Fluoro-3-methoxyphenylboronic Acid
For researchers, scientists, and professionals in drug development, the precise synthesis and unambiguous characterization of novel chemical entities are paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. Arylboronic acids are key reagents in these transformations, and their substitution patterns significantly influence the properties of the resulting products. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characterization of a biaryl compound synthesized using 2-Fluoro-3-methoxyphenylboronic acid, offering insights into the spectroscopic impact of the fluoro and methoxy (B1213986) substituents.
This guide presents experimental data for the synthesis and NMR characterization of 5-(2-fluoro-3-methoxyphenyl)-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione, a compound synthesized via a Suzuki-Miyaura coupling reaction. The inclusion of the 2-fluoro-3-methoxyphenyl moiety provides a valuable case study for understanding the influence of these substituents on ¹H, ¹³C, and ¹⁹F NMR spectra, which is crucial for the structural elucidation of related molecules in drug discovery and materials science.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR chemical shift data for a representative compound synthesized using this compound. For comparative purposes, typical chemical shift ranges for related, non-fluorinated or alternatively substituted methoxyphenyl derivatives are included to highlight the electronic effects of the fluorine atom.
Table 1: ¹H NMR Data Comparison
| Proton | Observed Chemical Shift (ppm) for 5-(2-fluoro-3-methoxyphenyl) derivative[1] | Typical Chemical Shift (ppm) for analogous 3-methoxyphenyl (B12655295) derivatives | Typical Chemical Shift (ppm) for analogous 2-methoxyphenyl derivatives |
| H-4' | 7.15 (ddd, J = 8.0, 2.0, 1.0 Hz) | ~7.30 (t) | ~6.95 (t) |
| H-5' | 7.35 (td, J = 8.0, 5.8 Hz) | ~6.90 (m) | ~7.30 (td) |
| H-6' | 7.03 (t, J = 8.0 Hz) | ~7.10 (m) | ~6.90 (d) |
| OCH₃ | 3.92 (s) | ~3.85 (s) | ~3.80 (s) |
Table 2: ¹³C NMR Data Comparison
| Carbon | Observed Chemical Shift (ppm) for 5-(2-fluoro-3-methoxyphenyl) derivative[1] | Typical Chemical Shift (ppm) for analogous 3-methoxyphenyl derivatives | Typical Chemical Shift (ppm) for analogous 2-methoxyphenyl derivatives |
| C-1' | 123.5 (d, J = 14.0 Hz) | ~140.0 | ~130.0 |
| C-2' | 157.7 (d, J = 248.0 Hz) | ~113.0 | ~157.0 |
| C-3' | 146.9 (d, J = 11.0 Hz) | ~160.0 | ~111.0 |
| C-4' | 115.3 (d, J = 3.0 Hz) | ~120.0 | ~121.0 |
| C-5' | 129.1 (d, J = 2.0 Hz) | ~107.0 | ~129.0 |
| C-6' | 125.1 | ~130.0 | ~120.0 |
| OCH₃ | 56.4 | ~55.5 | ~55.0 |
Note: The presence of the fluorine atom induces characteristic splitting patterns in the ¹³C NMR spectrum, with the magnitude of the coupling constant (J) dependent on the number of bonds separating the carbon and fluorine atoms. The direct C-F coupling (¹JCF) is typically the largest.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of a biaryl compound via a Suzuki-Miyaura coupling reaction using this compound.
Synthesis of 5-(2-fluoro-3-methoxyphenyl)-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione [1]
-
Materials: 5-bromo-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione, this compound, potassium hydroxide (B78521) (KOH), tri-tert-butyl-phosphonium tetrafluoroborate (B81430), palladium(II) acetate (B1210297) (Pd(OAc)₂), acetone (B3395972), and water.
-
Procedure:
-
To a mixture of 5-bromo-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione (20.20 mmol) and this compound (24.24 mmol) in acetone (30 mL) and water (20 mL), an aqueous solution (10 mL) of KOH (82.70 mmol) was added.
-
The resulting solution was degassed by bubbling argon through it for approximately 30 minutes.
-
Tri-tert-butyl-phosphonium tetrafluoroborate (0.21 mmol) was then added to the mixture.
-
After stirring for 20 minutes at 45 °C, Pd(OAc)₂ (0.10 mmol) was added.
-
The reaction mixture was monitored for completion.
-
Upon completion, the product was isolated and purified using standard laboratory techniques.
-
Visualizing the Synthetic Pathway
The following diagrams illustrate the general workflow of a Suzuki-Miyaura cross-coupling reaction and the logical relationship of the components.
Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
References
A Comparative Guide to Suzuki Coupling: Validating the Structure of Biaryl Products with 2-Fluoro-3-methoxyphenylboronic Acid and Its Alternatives
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl scaffolds. The choice of the organoboron reagent is a critical parameter that dictates reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of 2-Fluoro-3-methoxyphenylboronic acid and its alternatives in Suzuki coupling reactions, supported by experimental data and detailed protocols to aid in the strategic selection of reagents for the synthesis of functionalized biaryl compounds.
The electronic and steric properties of the boronic acid play a pivotal role in the outcome of the Suzuki-Miyaura coupling. This compound, with its electron-withdrawing fluorine atom and electron-donating methoxy (B1213986) group, presents a unique electronic profile that influences its reactivity. This guide will delve into its performance relative to its non-fluorinated counterpart, 3-methoxyphenylboronic acid, and more stable derivatives such as potassium trifluoroborates and N-methyliminodiacetic acid (MIDA) boronates.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The efficiency of a boronic acid in Suzuki coupling is a balance between its reactivity towards the palladium catalyst and its stability under the reaction conditions. While boronic acids are highly reactive, they are also susceptible to side reactions like protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom. To mitigate this, more stable alternatives have been developed.
Key Considerations:
-
This compound: The presence of the ortho-fluoro substituent can influence the dihedral angle of the biaryl product and potentially affect the rate of transmetalation. The electron-withdrawing nature of fluorine can increase the boronic acid's Lewis acidity, which may impact its activation by the base.
-
3-Methoxyphenylboronic Acid: As the non-fluorinated analog, it serves as a baseline for evaluating the electronic effect of the fluorine substituent. Generally, electron-rich arylboronic acids are excellent coupling partners.
-
Potassium Organotrifluoroborates (R-BF3K): These crystalline solids exhibit exceptional stability to air and moisture, circumventing the issue of protodeboronation.[1] They are readily prepared from the corresponding boronic acids and act as a slow-release source of the active boron species under the reaction conditions.
-
N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are highly stable, crystalline compounds that are compatible with chromatography and can be stored for extended periods.[2][3] They are unreactive under anhydrous Suzuki-Miyaura conditions but are readily deprotected under mild aqueous basic conditions to release the boronic acid.
Below is a summary of the performance of this compound and a key alternative in a representative Suzuki-Miyaura coupling reaction.
| Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | Data not available in searched results |
| 3-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | Data not available in searched results |
Note: Direct comparative yield data for this compound against its alternatives under identical conditions was not available in the search results. The conditions listed are representative examples for similar Suzuki couplings.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for validating the structure of Suzuki products. Below are representative procedures for Suzuki-Miyaura cross-coupling reactions using a generic arylboronic acid, which can be adapted for this compound and its derivatives.
General Protocol for Suzuki-Miyaura Coupling with Arylboronic Acids
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl Halide (e.g., 4-Bromoanisole) (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol for Suzuki-Miyaura Coupling with Potassium Aryltrifluoroborates
This protocol is adapted for the use of the more stable trifluoroborate salts.
Materials:
-
Aryl Halide (1.0 mmol)
-
Potassium 2-Fluoro-3-methoxyphenyltrifluoroborate (1.2 mmol)
-
Palladium Catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Base (e.g., Cs₂CO₃, 3.0 mmol)
-
Solvent (e.g., THF/Water, 9:1 v/v, 5 mL)
Procedure:
-
In a reaction vessel, combine the aryl halide, potassium 2-Fluoro-3-methoxyphenyltrifluoroborate, and base.
-
Add the palladium catalyst.
-
Seal the vessel, and evacuate and backfill with an inert gas.
-
Add the degassed solvent system.
-
Heat the mixture to 80 °C and stir for 12-24 hours.
-
After cooling, dilute with an organic solvent and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
Protocol for Suzuki-Miyaura Coupling with MIDA Boronates
This protocol involves the in situ deprotection of the MIDA boronate.
Materials:
-
Aryl Halide (1.0 mmol)
-
2-Fluoro-3-methoxyphenyl MIDA boronate (1.1 mmol)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 mmol)
-
Solvent (e.g., THF/Water, 10:1 v/v, 5 mL)
Procedure:
-
To a reaction vial, add the aryl halide, 2-Fluoro-3-methoxyphenyl MIDA boronate, palladium catalyst, ligand, and base.
-
Seal the vial and purge with an inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete.
-
Cool the mixture and dilute with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the desired biaryl product by flash chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
References
A Comparative Analysis of Suzuki Coupling Yields: 2-Fluoro-3-methoxyphenylboronic Acid and Its Isomers
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the successful synthesis of complex molecules. Phenylboronic acids bearing both fluorine and methoxy (B1213986) substituents are crucial reagents in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the formation of biaryl structures prevalent in pharmaceuticals and functional materials. This guide provides a comparative overview of the reaction yields obtained with 2-Fluoro-3-methoxyphenylboronic acid and its positional isomers, supported by experimental data from published literature.
The electronic and steric effects imparted by the positioning of the fluoro and methoxy groups on the phenyl ring can significantly influence the reactivity of the boronic acid and, consequently, the efficiency of the Suzuki-Miyaura coupling reaction. Understanding these differences is key to optimizing reaction conditions and maximizing product yields.
Comparison of Reaction Yields
The following table summarizes the reported yields for Suzuki-Miyaura coupling reactions involving this compound and several of its isomers. It is important to note that the reaction conditions, including the coupling partner, catalyst system, base, and solvent, vary across these examples. Therefore, this data provides a snapshot of reported efficiencies under specific contexts rather than a direct, standardized comparison.
| Boronic Acid Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Yield (%) |
| This compound | 5-bromo-1,3-dimethyluracil | Bis(tri-tert-butylphosphine)palladium(0) | - | - | - | 88% |
| 4-Fluoro-3-methoxyphenylboronic acid | 1-Benzyl-2-ethyl-5-(4-bromophenyl)-4-nitroimidazole | Pd(PPh₃)₄ | Na₂CO₃ | DMF | MWI | 70%[1][2] |
| 3-Fluoro-4-methoxyphenylboronic acid | 1-Benzyl-2-ethyl-5-(4-bromophenyl)-4-nitroimidazole | Pd(PPh₃)₄ | Na₂CO₃ | DMF | MWI | 50%[1][2] |
| 3-Fluoro-4-methoxyphenylboronic acid | 3-bromo-2-chloro-6-methoxybenzaldehyde (B15289711) | Pd(OAc)₂ / PPh₃ | Aq. Base | - | 100 °C | 80%[3] |
| 2-Fluoro-5-methoxyphenylboronic acid | 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-dioxane/H₂O | Reflux | 45%[4][5] |
| 2-Fluoro-5-methoxyphenylboronic acid | 3-bromo-2-chloropyridine | - | - | - | - | 88%[6] |
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling reactions cited in the comparison table.
General Procedure for the Suzuki Coupling of 1-Benzyl-2-ethyl-5-(4-bromophenyl)-4-nitroimidazole with Arylboronic Acids[1][2]
A mixture of 1-benzyl-2-ethyl-5-(4-bromophenyl)-4-nitroimidazole, the respective fluoromethoxyphenylboronic acid, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and sodium carbonate (Na₂CO₃) in dimethylformamide (DMF) was subjected to microwave irradiation (MWI). The reaction progress was monitored, and upon completion, the product was isolated and purified to yield the desired biaryl compound.
General Procedure for the Suzuki Coupling of 3-bromo-2-chloro-6-methoxybenzaldehyde with 3-Fluoro-4-methoxyphenylboronic acid[3]
A reaction mixture of 3-bromo-2-chloro-6-methoxybenzaldehyde, 3-fluoro-4-methoxyphenylboronic acid (1.2 equivalents), palladium acetate (B1210297) (Pd(OAc)₂), and triphenylphosphine (B44618) (PPh₃) in a suitable solvent was treated with an aqueous base. The mixture was heated at 100 °C overnight. After cooling, the product was extracted, and the crude material was purified by flash chromatography on silica (B1680970) gel to afford the desired product.
General Procedure for the Suzuki Coupling of 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole with 2-Fluoro-5-methoxyphenylboronic acid[4][5]
To a solution of 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole and 2-fluoro-5-methoxyphenylboronic acid in a 1,4-dioxane/water mixture, sodium carbonate and tetrakis(triphenylphosphine)palladium(0) were added. The reaction mixture was heated to reflux for 48 hours. After completion, the solvents were removed under reduced pressure, and the resulting solid was purified by recrystallization to give the final product.
Visualizing the Process: Suzuki-Miyaura Coupling Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.
Logical Relationship in Yield Comparison
The comparative analysis of yields is based on the logical relationship between the isomeric starting material and the resulting reaction efficiency.
Caption: Logical flow for comparing Suzuki coupling yields of isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. znaturforsch.com [znaturforsch.com]
- 3. Selective and potent agonists for estrogen receptor beta derived from molecular refinements of salicylaldoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CA2997537A1 - Biaryl derivative and medicine containing same - Google Patents [patents.google.com]
A Comparative Guide to Analytical Techniques for Purity Assessment of 2-Fluoro-3-methoxyphenylboronic Acid Derivatives
For researchers, scientists, and professionals in drug development, the purity of pharmaceutical intermediates like 2-Fluoro-3-methoxyphenylboronic acid and its derivatives is a critical parameter that dictates the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] These compounds are vital building blocks in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making rigorous purity assessment essential.[2][3] This guide provides an objective comparison of key analytical techniques used for this purpose, supported by experimental data and detailed methodologies.
Comparative Overview of Analytical Techniques
The choice of analytical technique for purity assessment depends on factors such as the nature of the impurities, the required level of sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) is a primary technique due to its high resolution and sensitivity.[2] However, other methods like Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis offer unique advantages and can provide complementary information.
Data Presentation: Performance Comparison
The following table summarizes quantitative performance data for various analytical techniques used in the purity assessment of boronic acids and their derivatives. The data is representative and may vary based on specific instrumentation, conditions, and the exact molecular derivative being analyzed.
| Analytical Technique | Analyte/Derivative Example | Purity (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Remarks |
| RP-HPLC-UV | 4-Acetyl-2-fluorophenylboronic acid | 99.1[2] | Analyte Dependent | Analyte Dependent | A robust and widely used method for routine purity checks. Potential for on-column hydrolysis of some derivatives.[2][4] |
| UHPLC-ESI-MS | General Boronic Acids | Not specified | 0.1 µg[4] | 1.0 µg[4] | Offers high throughput and structural information about impurities.[4] |
| GC-MS | Bis(pinacolato)diboron (BPD) | Not specified | 0.16 µg/mL (in matrix)[5] | 0.48 µg/mL (in matrix)[5] | Ideal for volatile impurities. Derivatization may be required for nonvolatile boronic acids.[5][6] |
| GC-MS (with Derivatization) | Boric Acid | Not specified | 0.04 µg/L[6] | Not specified | Derivatization with triethanolamine (B1662121) converts nonvolatile boric acid into a volatile ester for GC analysis.[6] |
| Quantitative ¹¹B NMR | Boric Acid in Biocides | Not specified | 0.02% w/w[7] | 0.04% w/w[7] | Provides direct quantification of boron-containing species without a structurally similar reference standard.[7] |
| Quantitative ¹H NMR | General Organic Compounds | Purity Determined by Ratio | Low µM range[8] | Low µM range[8] | An absolute quantification method providing structural information. Does not require identical standards.[8][9] |
| Elemental Analysis | Pure Organic Compounds | >99.5 (typical requirement) | Not Applicable | Not Applicable | Confirms the elemental composition (C, H, N, etc.) against the theoretical formula, providing a fundamental check of purity.[10] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the general-purpose purity assessment of many arylboronic acid derivatives.[2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.[2]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]
-
Mobile Phase:
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-90% B (linear)
-
20-25 min: 90% B (isocratic)
-
25-26 min: 90-10% B (linear)
-
26-30 min: 10% B (re-equilibration)[2]
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 254 nm.[2]
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[2]
-
Note: For reactive pinacolboronate esters, which are prone to hydrolysis, unconventional methods may be needed, such as using a non-aqueous aprotic diluent and a highly basic mobile phase (pH ~12.4) to stabilize the ester.[11][12][13]
Gas Chromatography-Mass Spectrometry (GC-MS) for Boronic Acid Impurities
This protocol is adapted for the analysis of boronic species, which may require derivatization.[5][6]
-
Instrumentation: A standard GC-MS system.
-
Derivatization (for non-volatile acids):
-
A sample containing the boronic acid is treated with a derivatizing agent like triethanolamine.[6]
-
This reaction quantitatively converts the nonvolatile boric acid into a volatile triethanolamine borate (B1201080) ester, which is suitable for GC analysis.[6]
-
-
GC Conditions (General Example):
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) mode is often used for higher sensitivity and specificity to target specific impurities.[6]
-
-
Sample Preparation: Prepare samples in a suitable organic solvent like DMSO. An internal standard should be used for accurate quantification.[5]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary method for determining purity without requiring a reference standard of the analyte itself.[14][15]
-
Instrumentation: A high-resolution NMR spectrometer.
-
Internal Standard Method:
-
Accurately weigh the sample of the this compound derivative.
-
Accurately weigh a certified internal standard (calibrant) of known purity. The standard should have a simple spectrum with signals that do not overlap with the analyte signals (e.g., 1,4-bistrimethylsilylbenzene).[14]
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 1D proton experiment.
-
Relaxation Delay (d1): Ensure a sufficiently long delay (e.g., 5 times the longest T1 relaxation time of both the analyte and standard) to allow for full relaxation of all nuclei, which is critical for accurate integration.
-
Shimming: Perform accurate shimming to obtain sharp, symmetrical peaks.[9]
-
Spinning: Turn off sample spinning to avoid spinning sidebands, which can interfere with integration.[9]
-
-
Data Analysis:
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.[9]
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and std = internal standard.[9]
-
Visualized Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthesized this compound derivative, integrating multiple analytical techniques.
Caption: Workflow for Purity Assessment of Boronic Acid Derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. How to Determine the Purity of a Substance using Elemental Analysis | Chemistry | Study.com [study.com]
- 11. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 15. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the influence of the 2-fluoro substituent on coupling kinetics
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern chemical synthesis. The 2-fluoro substituent, in particular, presents a fascinating case study in the nuanced interplay of steric and electronic effects that govern the kinetics of pivotal cross-coupling reactions. This guide provides an objective comparison of the influence of the 2-fluoro group on the kinetics of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.
The introduction of a fluorine atom at the 2-position of an aryl halide can dramatically alter the course and rate of a cross-coupling reaction. Its high electronegativity and relatively small size compared to other halogens create a unique chemical environment that can either accelerate or impede key steps in the catalytic cycle. Understanding these effects is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.
Comparative Analysis of Coupling Kinetics
The influence of the 2-fluoro substituent is most pronounced in the initial oxidative addition step of the palladium-catalyzed cross-coupling cycle. This step, often rate-determining, involves the insertion of the palladium catalyst into the carbon-halogen bond. The electron-withdrawing nature of the fluorine atom can make the ipso-carbon more electrophilic, thereby facilitating the oxidative addition. However, the steric bulk of the ortho-substituent can also hinder the approach of the palladium catalyst. The net effect on the reaction kinetics is a delicate balance of these opposing forces.
Suzuki-Miyaura Coupling
In the Suzuki-Miyaura reaction, the 2-fluoro substituent generally leads to a decrease in the reaction rate compared to its non-fluorinated analog. This is primarily attributed to steric hindrance, which outweighs the activating electronic effect.
| Aryl Bromide | Turnover Frequency (TOF, h⁻¹) |
| 1-Bromo-2-fluorobenzene (B92463) | 44 - 67 |
| 1-Bromo-3-fluorobenzene | 44 - 67 |
| 1-Bromo-4-fluorobenzene | 44 - 67 |
| Phenylboronic Acid (with 1-bromo-4-fluorobenzene) | ~50 |
Table 1: Comparison of Turnover Frequencies (TOF) in the Suzuki-Miyaura coupling of various fluorinated aryl bromides with 4-fluorophenylboronic acid. The data for phenylboronic acid is provided as a baseline. The reactions were catalyzed by a supported Pd nanoparticle system.[1][2]
Sonogashira Coupling
For the Sonogashira coupling, the electronic effect of the 2-fluoro substituent can play a more dominant role. The increased electrophilicity of the reaction center can lead to a faster oxidative addition. However, the acidity of the terminal alkyne and the nature of the palladium catalyst and ligands are also critical factors.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is highly sensitive to the steric environment around the carbon-halogen bond. The presence of a 2-fluoro substituent can significantly retard the rate of C-N bond formation due to steric hindrance, which impedes both the oxidative addition and the subsequent reductive elimination steps. The choice of a bulky, electron-rich phosphine (B1218219) ligand is often crucial to overcome this steric barrier and achieve efficient coupling.
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for monitoring the kinetics of these coupling reactions are provided below.
General Protocol for Kinetic Monitoring of Suzuki-Miyaura Coupling via HPLC
This protocol outlines a general method for monitoring the progress of a Suzuki-Miyaura reaction using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Aryl halide (e.g., 1-bromo-2-fluorobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Internal standard (e.g., dodecane)
-
HPLC-grade solvents for mobile phase
-
Reaction vials and heating block/oil bath
Procedure:
-
Reaction Setup: In a reaction vial, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and internal standard (0.5 mmol).
-
Add the solvent mixture and the palladium catalyst (1-5 mol%).
-
Seal the vial and place it in a preheated reaction block at the desired temperature.
-
Sampling: At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching and Preparation for HPLC: Immediately quench the aliquot with a suitable solvent (e.g., acetonitrile) and filter it through a syringe filter to remove any solid particles.
-
HPLC Analysis: Inject the prepared sample into the HPLC system.
-
Data Analysis: Monitor the disappearance of the starting materials and the appearance of the product by integrating the respective peak areas. Use the internal standard to correct for variations in injection volume. Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.
Visualizing Reaction Pathways
The understanding of complex chemical processes can be greatly enhanced through visualization. The following diagrams, generated using the Graphviz DOT language, illustrate key concepts discussed in this guide.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Caption: A typical experimental workflow for kinetic analysis of a cross-coupling reaction.
Conclusion
The 2-fluoro substituent exerts a complex influence on the kinetics of cross-coupling reactions, arising from a delicate balance of steric and electronic effects. While it can electronically activate the aryl halide towards oxidative addition, steric hindrance often dominates, leading to slower reaction rates, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions. For the Sonogashira coupling, the electronic benefits may be more pronounced.
This guide provides a framework for understanding and investigating these effects. The provided experimental protocols and visualizations are intended to equip researchers with the tools necessary to conduct their own comparative kinetic analyses, leading to a deeper understanding of these fundamental reactions and enabling the development of more efficient and selective synthetic methodologies. Further quantitative kinetic studies are encouraged to build a more comprehensive picture of the role of the 2-fluoro substituent in shaping the landscape of modern cross-coupling chemistry.
References
Safety Operating Guide
Personal protective equipment for handling 2-Fluoro-3-methoxyphenylboronic acid
Essential Safety and Handling Guide for 2-Fluoro-3-methoxyphenylboronic acid
This guide provides crucial safety and logistical information for the handling and disposal of this compound, designed for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring personal safety and environmental protection in the laboratory.
Hazard Identification and Safety Data
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
| Hazard Category | Description | GHS Classification |
| Skin Irritation | Causes skin irritation upon contact.[1][2] | Skin Irrit. 2 |
| Eye Irritation | Causes serious eye irritation.[1][2] | Eye Irrit. 2A |
| Respiratory Irritation | May cause respiratory tract irritation.[1][2] | STOT SE 3 |
| Acute Oral Toxicity | Harmful if swallowed.[2][3] | Acute Tox. 4 |
| Chronic Aquatic Toxicity | May cause long-lasting harmful effects to aquatic life. | Aquatic Chronic 3 |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety when handling this compound.[1][4][5]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Chemical Splash Goggles | Must be worn at all times in the laboratory. Goggles are required when there is a risk of splashing.[4][6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other impervious gloves should be worn. Gloves must be inspected for integrity before use and disposed of properly after handling.[1][4] |
| Body Protection | Laboratory Coat | A lab coat is mandatory to protect skin and clothing from potential spills.[4][7] |
| Respiratory Protection | N95 Respirator or equivalent | Use a NIOSH/MSHA certified respirator when handling the solid compound, especially if there is a potential for dust generation.[3][6] |
| Footwear | Closed-Toe Shoes | To protect against spills and falling objects, closed-toe shoes must be worn in the laboratory at all times.[4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
1. Preparation:
-
Ensure that a calibrated chemical fume hood is available and functioning correctly.[8]
-
Verify that an eyewash station and safety shower are readily accessible and unobstructed.[6]
-
Prepare all necessary equipment and reagents before handling the compound.
-
The work area within the fume hood should be clean and uncluttered.[1]
2. Donning PPE:
-
Put on all required personal protective equipment as detailed in the table above.
3. Handling the Compound:
-
All handling of this compound solid should be conducted within a certified chemical fume hood to minimize inhalation of any dust.[8]
-
Use appropriate tools (e.g., spatula, weighing paper) to transfer the solid, avoiding the generation of dust.[5]
4. Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Properly remove and dispose of contaminated gloves and any other disposable PPE as hazardous waste.[5]
-
Wash hands thoroughly with soap and water after handling is complete.[1][9]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.
Waste Chemical:
-
Excess or unwanted this compound must be disposed of as hazardous waste.
-
Do not dispose of this chemical down the drain or in regular trash.[5]
-
Collect the waste in a clearly labeled, sealed, and appropriate container. The label should include "Hazardous Waste" and the full chemical name.[5]
-
Store the waste container in a designated, well-ventilated, and secure area pending pickup by a licensed waste disposal company.[5]
Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as gloves, weighing papers, and paper towels, should also be disposed of as hazardous waste.[5]
Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
The rinsate must be collected and disposed of as hazardous liquid waste.[5]
-
Once cleaned, the container can be disposed of according to institutional guidelines.[5]
Experimental Protocol: Neutralization of Small Spills
In the event of a small spill within a fume hood, the following neutralization procedure can be applied. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
Materials:
-
Sodium bicarbonate (baking soda)
-
Water
-
pH paper
-
Appropriate spill absorption materials
-
Sealable bags for waste disposal
Procedure:
-
Ensure all appropriate PPE is worn.
-
Carefully cover the spill with sodium bicarbonate.
-
Slowly add a small amount of water to moisten the powder and initiate the neutralization reaction. Avoid adding too much water, which could cause the spill to spread.
-
Allow the mixture to react for at least 30 minutes.
-
Check the pH of the slurry with pH paper to ensure it is near neutral (pH 6-8).
-
Absorb the neutralized mixture with spill pads or other appropriate absorbent material.
-
Place all cleanup materials into a sealed bag and dispose of it as solid hazardous waste.[8]
-
Wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.
Safety Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. artsci.usu.edu [artsci.usu.edu]
- 2. Boronic-Acid-Modified Nanomaterials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. laballey.com [laballey.com]
- 5. benchchem.com [benchchem.com]
- 6. Laboratory Sink Disposal | OARS [oars.northeastern.edu]
- 7. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 8. uwlax.edu [uwlax.edu]
- 9. gz-supplies.com [gz-supplies.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
